2-Bromo-3-(1h-imidazol-2-yl)pyridine
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC名 |
2-bromo-3-(1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H,(H,11,12) |
InChIキー |
HPIKZMZVXCXLDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)Br)C2=NC=CN2 |
製品の起源 |
United States |
Foundational & Exploratory
Electronic Properties and Synthetic Utility of 2-Bromo-3-imidazolylpyridine Ligands
Executive Summary
The 2-bromo-3-(imidazol-1-yl)pyridine scaffold represents a specialized class of heterocyclic building blocks used primarily as precursors for bidentate ligands in coordination chemistry, organometallic catalysis, and materials science (OLEDs). Unlike its more common isomer, 2-(imidazol-1-yl)pyridine, this molecule features a bromine atom at the C2 position and an imidazole ring at the C3 position.
This specific substitution pattern induces a unique "ortho-twist" geometry, where the steric repulsion between the C2-Bromine and the C3-Imidazole forces the two aromatic systems out of coplanarity. This guide details the electronic consequences of this geometry, the modulation of basicity at the nitrogen centers, and the synthetic pathways to leverage this scaffold for advanced ligand design.
Electronic Structure Analysis
The "Ortho-Twist" Effect
In 2-bromo-3-(imidazol-1-yl)pyridine, the electronic communication between the pyridine and imidazole rings is severely attenuated compared to planar analogs.
-
Steric Inhibition of Resonance: The Van der Waals radius of Bromine (1.85 Å) interacts with the imidazole ring protons (or lone pairs), forcing a dihedral angle typically exceeding 50–60°.
-
Consequence: The imidazole ring acts primarily as an inductive electron-withdrawing group (-I) rather than a resonance donor (+M). The HOMO is localized largely on the imidazole ring (specifically the N3 lone pair and
-system), while the LUMO is concentrated on the electron-deficient pyridine ring.
Basicity and Coordination Sites
The molecule possesses two potential Lewis basic sites, but their nucleophilicity is distinct:
-
Pyridine Nitrogen (N1): The intrinsic basicity (typically pKa ~5.2 for pyridine) is drastically reduced by the inductive withdrawal of the adjacent Bromine (-I) and the imidazolyl group. Expect an effective pKa < 2.5.
-
Imidazole Nitrogen (N3'): This nitrogen retains more basic character (pKa ~7.0 in free imidazole) but is also deactivated by the electron-poor pyridine ring attached at N1'.
Key Insight: This molecule is a divergent ligand . The vectors of the N1 and N3' lone pairs do not converge, making chelation to a single metal center geometrically impossible without structural modification (e.g., removing the Br or using a large metal with a flexible bite angle). It is ideally suited for forming coordination polymers or bridging dinuclear complexes.
Substituent Effects Summary
| Substituent | Position | Electronic Effect | Reactivity Consequence |
| Bromine | C2 (Pyridine) | -I (Strong), +M (Weak) | Deactivates ring; Good leaving group for Pd-catalyzed coupling. |
| Imidazole | C3 (Pyridine) | -I (Moderate) | Increases acidity of C4-H; Potential N-donor for metals. |
| Pyridine N | N1 | Electron-withdrawing | Directs nucleophiles to C2/C4/C6. |
Synthetic Pathways and Protocols
The synthesis of 2-bromo-3-imidazolylpyridine requires careful regiocontrol. Direct nucleophilic substitution on 2,3-dibromopyridine often yields the unwanted 2-imidazolyl isomer. The preferred route involves constructing the imidazole ring onto a 2-bromo-3-aminopyridine scaffold.
Protocol A: Ring Construction from 2-Bromo-3-aminopyridine
This method ensures the imidazole is exclusively at the 3-position.
Reagents:
-
2-Bromo-3-aminopyridine (1.0 eq)
-
Glyoxal (40% aq. solution, 1.0 eq)
-
Formaldehyde (37% aq. solution, 2.0 eq)
-
Ammonium Acetate (2.0 eq)
-
Solvent: Methanol or Acetic Acid
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-bromo-3-aminopyridine (10 mmol) in Methanol (20 mL).
-
Addition: Add Glyoxal (10 mmol) and Formaldehyde (20 mmol) dropwise at room temperature.
-
Cyclization: Add Ammonium Acetate (20 mmol) and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).
-
Workup: Evaporate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO3 solution.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4.
-
Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield the product as a pale yellow solid.
Protocol B: Functionalization via Suzuki-Miyaura Coupling
To convert the precursor into a chelating ligand (e.g., 2-phenyl-3-imidazolylpyridine), the bromine is displaced.
Reagents:
-
2-Bromo-3-(imidazol-1-yl)pyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh3)4 (5 mol%)
-
Base: K2CO3 (2.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Methodology:
-
Degas solvents with N2 for 30 mins.
-
Combine reagents in a sealed tube.
-
Heat to 90°C for 12 hours.
-
Filter through Celite, concentrate, and purify via column chromatography.
Visualization of Chemical Logic
The following diagram illustrates the electronic pressure and synthetic divergence of the scaffold.
Caption: Synthetic workflow and electronic bifurcation of the 2-bromo-3-imidazolylpyridine scaffold.
Applications in Drug Discovery & Materials[1]
Materials Science (OLEDs)
This scaffold is a critical intermediate for Phosphorescent Iridium(III) Complexes .
-
Mechanism: The bromine is typically replaced by a phenyl or difluorophenyl group via Suzuki coupling. The resulting 2-phenyl-3-(imidazol-1-yl)pyridine acts as a cyclometalating ligand.
-
Tuning: The imidazole ring raises the triplet energy (ET) compared to pure pyridine ligands, making these useful for Blue or Green emitters.
Medicinal Chemistry
-
Kinase Inhibition: The twisted geometry allows the molecule to fit into specific hydrophobic pockets of kinases (e.g., p38 MAP kinase) where planar analogs fail.
-
Bioisosteres: The 3-imidazolylpyridine moiety serves as a bioisostere for bi-aryl systems, improving water solubility due to the additional nitrogen atoms.
References
-
Vertex Pharmaceuticals. (2014). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. National Institutes of Health. [Link]
-
Fujisawa, K., Minakawa, Y., & Young, D. J. (2025).[1] Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI Inorganics. [Link]
-
PubChem. (2025).[2][3][4][5] 3-(1H-Imidazol-1-yl)pyridine Compound Summary. National Library of Medicine. [Link]
-
Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. [Link]
Sources
- 1. Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine [mdpi.com]
- 2. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 2-bromo-5-(1h-imidazol-2-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 4. 3-(1H-Imidazol-1-yl)pyridine | C8H7N3 | CID 4730695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(1H-Imidazol-1-yl)pyridine | C8H7N3 | CID 4730695 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Pharmacochemistry of Halogenated Pyridine-Imidazole Scaffolds
Executive Summary: The Halogen Advantage
In the landscape of heterocyclic medicinal chemistry, pyridine-imidazole derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, the true pharmacological potential of these systems is often unlocked only through strategic halogenation .
This guide moves beyond basic synthesis to explore the functional consequence of incorporating fluorine, chlorine, bromine, or iodine into these scaffolds. We analyze two distinct architectural classes:
-
Fused Systems: Imidazo[1,2-a]pyridines and Imidazo[4,5-b]pyridines (Anticancer/Antiviral).
-
Linked Systems: 4-(Imidazol-1-yl)pyridines (p38 MAPK Inhibitors).
Key Technical Insight: Halogenation is not merely a steric tool. In these scaffolds, it drives potency via sigma-hole interactions (halogen bonding) with backbone carbonyls in kinase pockets and modulates metabolic clearance (blocking CYP450 oxidation sites).
Chemical Architecture & Synthesis
The Fused Scaffold: Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine ring system is isosteric with indole and purine, making it an ideal ATP-mimetic.
Mechanistic Workflow: The Groebke-Blackburn-Bienaymé (GBB) Reaction
The most robust route to these derivatives is the GBB multicomponent reaction. It couples a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3]
Why this method?
-
Atom Economy: High.
-
Diversity: Allows late-stage introduction of halogenated aryl groups via the aldehyde component.
-
Green Chemistry: Can often be performed in ethanol or water with Lewis acid catalysis (
or ).
Figure 1: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for rapid scaffold assembly.
Regioselective Halogenation Protocols
Post-synthetic halogenation is critical for SAR exploration.[4]
-
C-3 Bromination: Electrophilic substitution using NBS (N-bromosuccinimide) in acetonitrile. The C-3 position is highly nucleophilic.
-
C-6 Halogenation: Best achieved by starting with 5-halo-2-aminopyridine precursors, as electrophilic attack on the fused ring system preferentially targets C-3.
Therapeutic Case Studies & Mechanism of Action
Case Study A: p38 MAPK Inhibition (Linked Systems)
The "linked" 4-(imidazol-1-yl)pyridine class (e.g., SB203580) relies heavily on halogenation.
-
The Scaffold: A central imidazole ring linked to a pyridine and a halogenated phenyl ring.[5]
-
Role of Halogen: A 4-fluorophenyl group is standard. The fluorine atom modulates the acidity of the phenyl ring protons, influencing
-stacking interactions within the hydrophobic pocket of p38 . -
Binding Mode: The pyridine nitrogen accepts a hydrogen bond from Met109 (hinge region).
Case Study B: CDK9 Inhibitors (Fused Imidazo[4,5-b]pyridines)
Recent literature highlights 6-bromo-imidazo[4,5-b]pyridine derivatives as potent CDK9 inhibitors (IC
-
Mechanism: CDK9 regulates transcriptional elongation. Inhibition induces apoptosis in cancer cells (e.g., HCT116, MCF-7).
-
Halogen Impact: The 6-bromo substituent fills a small hydrophobic sub-pocket, increasing residence time and selectivity over other CDKs.
Figure 2: p38 MAPK signaling cascade showing the intervention point of pyridine-imidazole inhibitors.
Structure-Activity Relationship (SAR) Data
The following table synthesizes data from recent studies (e.g., Bioorg. Chem. 2018, Eur. J. Chem. 2017) comparing non-halogenated vs. halogenated analogs.
| Compound Class | R-Substituent (Halogen) | Target/Cell Line | IC50 / Activity | SAR Insight |
| Imidazo[4,5-b]pyridine | H (Unsubstituted) | HCT116 (Colon Cancer) | > 50 | Low lipophilicity limits cellular entry. |
| Imidazo[4,5-b]pyridine | 6-Bromo | HCT116 (Colon Cancer) | 1.8 | Br enhances hydrophobic fit and metabolic stability. |
| Imidazo[1,2-a]pyridine | H | Staphylococcus aureus | Inactive | Lacks membrane permeability. |
| Imidazo[1,2-a]pyridine | 3-Iodo | Staphylococcus aureus | MIC 32 | Heavy atom effect; iodine may facilitate ROS generation. |
| Pyridinyl-Imidazole | 4-H-phenyl | p38 MAPK | 120 nM | Good binder, but rapid metabolic clearance. |
| Pyridinyl-Imidazole | 4-F-phenyl | p38 MAPK | 45 nM | Fluorine blocks para-oxidation; improves potency 3x. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine
A self-validating protocol for generating a core halogenated scaffold.
Reagents: 2-Aminopyridine (1.0 eq),
-
Cyclization (Step A):
-
Dissolve 2-aminopyridine (10 mmol) and
-bromoacetophenone (10 mmol) in Ethanol (20 mL). -
Reflux for 4 hours. Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of starting amine.
-
Add NaHCO
(solid) to neutralize HBr byproduct. Filter and evaporate. -
Recrystallize from ethanol to yield 2-phenylimidazo[1,2-a]pyridine.
-
-
Regioselective Bromination (Step B):
-
Dissolve the product from Step A in Acetonitrile (CH
CN). -
Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.
-
Stir at room temperature for 2 hours.
-
Validation: The C-3 position is highly reactive. Appearance of a new spot with lower Rf on TLC confirms mono-bromination.
-
Workup: Quench with water, extract with ethyl acetate, dry over MgSO
.
-
Protocol 2: In Vitro Kinase Assay (p38 MAPK)
Standardized ADP-Glo™ Kinase Assay workflow.
-
Enzyme Prep: Dilute recombinant p38
kinase to 5 ng/ L in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl ). -
Substrate: Use p38 peptide substrate (100
M) and ATP (10 M). -
Inhibitor: Dissolve halogenated derivative in DMSO. Prepare serial dilutions (10
M to 0.1 nM). -
Reaction:
-
Mix 2
L Inhibitor + 4 L Enzyme. Incubate 10 min. -
Add 4
L Substrate/ATP mix. Incubate 60 min at RT.
-
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP
Luciferase). -
Readout: Measure Luminescence. Plot RLU vs. log[Inhibitor] to determine IC
.
References
-
Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 2018.[6]
-
Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 2017.[7]
-
Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Chemistry of Heterocyclic Compounds, 2022.[8]
-
Pyridinyl-imidazole inhibitors of p38 MAPK. PLOS ONE, 2012. (Discusses SB203580 analogs).
-
Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic & Medicinal Chemistry, 2021.[9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility profile of 2-Bromo-3-(1h-imidazol-2-yl)pyridine in DMSO and Methanol
An In-depth Technical Guide Solubility Profile of 2-Bromo-3-(1h-imidazol-2-yl)pyridine in Dimethyl Sulfoxide (DMSO) and Methanol
**Abstract
This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of solubility in drug discovery, this document details the theoretical considerations and practical, step-by-step protocols for quantifying both thermodynamic and kinetic solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal relationships between solvent properties and solute behavior. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.
Introduction: The Imperative of Solubility in Drug Discovery
The journey of a candidate molecule from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper of success. Poor solubility can severely limit a compound's bioavailability, hinder the formulation of effective dosage forms, and generate unreliable results in biological assays. Consequently, a thorough characterization of a compound's solubility profile is not merely a routine task but a foundational pillar of any drug discovery program.
This guide focuses on two solvents of paramount importance in the research environment:
-
Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is celebrated for its remarkable ability to dissolve an extensive range of both polar and nonpolar compounds.[1][2] Its miscibility with water and most organic solvents makes it the de facto standard for preparing high-concentration stock solutions for high-throughput screening (HTS) and in vitro assays.[3][4] However, it is crucial to acknowledge that DMSO can have concentration-dependent effects on cell physiology and may even interact with target proteins, making a precise understanding of its limits essential.[5]
-
Methanol (MeOH): As a polar protic solvent, methanol offers a different chemical environment for dissolution. It is often used in follow-up studies, analytical chemistry, and as a less biologically disruptive alternative to DMSO in certain assays.[6][7] Comparing solubility in both DMSO and methanol provides a more nuanced understanding of a compound's behavior.
The target molecule, this compound, incorporates a pyridine ring, an imidazole ring, and a bromine substituent. These structural motifs are common in medicinal chemistry, contributing to a complex interplay of forces governing solubility.[8][9] This guide provides the necessary protocols to precisely quantify this behavior.
Physicochemical Characterization: Solute and Solvents
Understanding the intrinsic properties of the compound and the solvents is fundamental to interpreting solubility data. The principle of "like dissolves like" provides a preliminary framework, but the reality is a complex interplay of polarity, hydrogen bonding capacity, and molecular size.
Table 1: Physicochemical Properties of Solute and Solvents
| Property | This compound (Predicted) | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Molecular Formula | C₈H₆BrN₃ | (CH₃)₂SO | CH₄O |
| Molecular Weight | ~224.06 g/mol | 78.13 g/mol | 32.04 g/mol |
| Type | Heterocyclic Aromatic | Polar Aprotic | Polar Protic |
| Hydrogen Bond Donor | Yes (Imidazole N-H) | No | Yes (O-H) |
| Hydrogen Bond Acceptor | Yes (Pyridine N, Imidazole N) | Yes (S=O) | Yes (Oxygen lone pairs) |
| Boiling Point | N/A | 189 °C | 64.7 °C |
| Key Features | Contains both H-bond donor and acceptor sites; aromatic system. | Strong dipole moment; highly effective solvent for a wide range of compounds.[2] | Can form hydrogen bonds; protic nature can influence ionization. |
Scientist's Note: The properties for this compound are estimated based on its constituent parts. The imidazole N-H group provides a key hydrogen bond donor site, while the nitrogen atoms in both the pyridine and imidazole rings act as acceptors. This amphipathic hydrogen bonding capability suggests that solubility will be highly sensitive to the solvent's own hydrogen bonding characteristics.
Experimental Methodology: A Dual Approach to Solubility
We present two distinct, yet complementary, protocols for assessing solubility. The first determines the thermodynamic (or equilibrium) solubility , which represents the true saturation point of the compound under stable conditions. The second assesses kinetic solubility , a measure of how readily a compound dissolves and stays in solution after being rapidly diluted from a high-concentration DMSO stock, mimicking conditions in many screening assays.[10]
Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol is the gold standard for determining the maximum, stable concentration of a compound in a solvent.[10] It relies on allowing a supersaturated mixture to reach equilibrium over an extended period.
Step-by-Step Methodology:
-
Preparation of Supersaturated Slurry:
-
Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube or glass vial.
-
Add 500 µL of the chosen solvent (either DMSO or Methanol) to the tube.
-
Seal the tube/vial securely.
-
-
Equilibration:
-
Place the sealed tube on a rotator or shaker set to a consistent, moderate speed.
-
Incubate at a controlled room temperature (e.g., 25°C) for 24 hours.
-
Rationale: A 24-hour incubation is critical to ensure the dissolution process reaches a true thermodynamic equilibrium. Shorter incubation times may lead to an underestimation of the true solubility.[3]
-
-
Separation of Undissolved Solid:
-
After incubation, visually confirm that excess solid remains, indicating a saturated solution.
-
Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Rationale: Centrifugation is a crucial step to cleanly separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility.[3]
-
-
Sample Analysis (Quantification):
-
Carefully aspirate a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable analytical solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.
-
Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, against a standard calibration curve.
-
-
Calculation:
-
Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.
-
Solubility (mg/mL) = [Concentration from analysis (mg/mL)] x [Dilution Factor]
-
Workflow for Thermodynamic Solubility
Sources
- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. bmrat.com [bmrat.com]
- 8. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
Methodological & Application
Application Note: Overcoming Catalyst Deactivation in the Suzuki-Miyaura Coupling of 2-Bromo-3-(1H-imidazol-2-yl)pyridine
Topic: Suzuki-Miyaura coupling conditions for 2-Bromo-3-(1h-imidazol-2-yl)pyridine Content Type: Application Notes and Protocols
Executive Summary
The Challenge: The coupling of this compound represents a "perfect storm" of catalytic challenges. This substrate combines an electron-deficient heteroaryl halide with an ortho-positioned, unprotected azole. The Failure Mode: Standard conditions (e.g., Pd(PPh3)4, Na2CO3) typically result in <10% conversion. This is driven by two mechanisms:[1][2]
-
Catalyst Sequestration: The basic imidazole nitrogen and pyridine nitrogen can act as a bidentate ligand, displacing phosphines and forming an inactive Pd-chelate.
-
Azolyl Poisoning: The acidic N-H of the imidazole (pKa ~14 in DMSO) is deprotonated by the base, forming an imidazolyl anion that binds tightly to Pd(II), arresting the catalytic cycle prior to transmetallation.
The Solution: This guide presents two validated protocols:
-
Protocol A (The "Gold Standard"): Utilization of a SEM-protecting group to mask the N-H and increase steric bulk, preventing poisoning.
-
Protocol B (Direct Coupling): A high-performance method using Buchwald precatalysts (XPhos Pd G3) to out-compete substrate coordination without protection steps.
Mechanistic Analysis & Catalyst Selection
The "Pocket of Death" (Chelation Trap)
The proximity of the imidazole ring (C3) to the oxidative addition site (C2-Br) creates a steric and electronic trap. To overcome this, the catalyst system must possess ligands that are bulky (to prevent bis-ligation by the substrate) and electron-rich (to facilitate oxidative addition into the electron-deficient pyridine).
Recommended Ligand Classes:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): XPhos and SPhos are optimal. The lower aromatic ring provides steric bulk that prevents the formation of stable Pd(substrate)2 complexes.
-
N-Heterocyclic Carbenes (NHC): PEPPSI-IPr or Pd-NHC dimers offer extremely strong Pd-ligand bonds that the imidazole nitrogen cannot displace.
Mechanistic Workflow (DOT Visualization)
Caption: Figure 1. Competitive pathways in the coupling of imidazole-substituted pyridines. Red paths indicate catalyst deactivation via N-H deprotonation or N-N chelation.
Experimental Protocols
Protocol A: The Protected Route (Recommended)
Best for: Scale-up, high-value boronic acids, and ensuring reproducibility.
Concept: Masking the imidazole nitrogen with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group eliminates N-H acidity and adds massive steric bulk, forcing the reaction to proceed cleanly.
Step 1: SEM Protection
-
Dissolve this compound (1.0 equiv) in anhydrous DMF (0.5 M).
-
Cool to 0 °C under N2.
-
Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).
-
Add SEM-Cl (1.1 equiv) dropwise.
-
Warm to RT and stir for 2 h.
-
Workup: Quench with water, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).
Step 2: Suzuki Coupling of SEM-Protected Substrate
Reagents:
-
Substrate: SEM-protected bromide (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Base: K2CO3 (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Charge a reaction vial with the SEM-protected bromide, boronic acid, and Pd(dppf)Cl2·DCM.
-
Seal and purge with Argon/Nitrogen (3x cycles).
-
Add 1,4-Dioxane (concentration 0.2 M) and 2.0 M aq. K2CO3 via syringe.
-
Heat to 90 °C for 4–12 hours.
-
Monitor: LCMS should show complete conversion. The SEM group is stable under these conditions.
-
Deprotection (Post-Coupling): Treat the isolated product with TFA/DCM (1:1) or TBAF in THF (60 °C) to remove the SEM group.
Protocol B: The Direct Route (Advanced)
Best for: Rapid analog synthesis (Medicinal Chemistry) where protection steps are a bottleneck.
Concept: Use of a "Third Generation" Buchwald Precatalyst. These catalysts generate the active L-Pd(0) species immediately upon activation, without requiring reduction of Pd(II). The bulky XPhos ligand creates a "steric wall" that prevents the imidazole from coordinating.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: 1.5 equiv (Excess required due to potential protodeboronation).
-
Catalyst: XPhos Pd G3 (5–10 mol%).
-
Alternative: Pd2(dba)3 (5 mol%) + XPhos (10 mol%).
-
-
Base: K3PO4 (3.0 equiv, solid, finely ground).
-
Solvent: n-Butanol / Water (4:1 ratio) or 1,4-Dioxane / Water (4:1).
Procedure:
-
Add substrate, boronic acid, XPhos Pd G3, and K3PO4 to a microwave vial.
-
Seal and purge with Argon.
-
Add the solvent mixture (degassed).[2]
-
Heat: 100 °C (Oil bath) or 110 °C (Microwave, 30 min).
-
Workup: Filter through Celite immediately. The free imidazole product may bind to silica; use DCM/MeOH/NH4OH (90:9:1) for purification.[2]
Optimization Matrix & Troubleshooting
| Variable | Recommendation | Rationale |
| Solvent | 1,4-Dioxane/H2O (4:1) | Water is critical. It solubilizes the inorganic base and facilitates the transfer of the boronate to the organic phase. |
| Base | K3PO4 or Cs2CO3 | Stronger bases than Na2CO3 are often needed to facilitate transmetallation in sterically crowded systems. |
| Catalyst | XPhos Pd G3 | The biphenyl backbone prevents the "chelation trap." Pd(PPh3)4 is NOT recommended (too labile). |
| Additive | Trimethyl Borate | Optional: If conversion is low, add 1.0 equiv B(OMe)3. It can scavenge the imidazolyl anion, preventing catalyst poisoning. |
Decision Tree for Method Selection
Caption: Figure 2. Strategic decision tree for selecting the optimal coupling protocol.
References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzal, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(49), 18537–18548. Link
-
Dykstra, K. D., et al. (2006). Suzuki Coupling of Pyridylboronic Acids with Heteroaryl Halides. Organic Letters, 8(23), 5333–5335. Link
-
Joo, J. M., Touré, B. B., & Sames, D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 75(15), 4911–4920. Link
Sources
Navigating the Synthesis of 2-Bromo-3-pyridyl Scaffolds: A Detailed Guide to N-Protection of Imidazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 2-bromo-3-pyridyl scaffold appended with an imidazole moiety represents a critical building block for a diverse array of biologically active molecules. The strategic manipulation of this scaffold, particularly in the context of transition metal-catalyzed cross-coupling reactions, hinges on the effective protection of the imidazole nitrogen. This crucial step prevents unwanted side reactions and directs reactivity to the desired position. This comprehensive guide provides an in-depth analysis of various N-protection strategies for the imidazole ring within the 2-bromo-3-pyridyl framework, offering detailed protocols, comparative data, and expert insights to inform your synthetic strategy.
The Imperative of N-Protection: Rationale and Strategic Considerations
The unprotected imidazole ring possesses a nucleophilic N-H proton that can interfere with numerous synthetic transformations. In the context of the 2-bromo-3-pyridyl scaffold, this nucleophilicity can lead to undesired N-arylation during palladium-catalyzed cross-coupling reactions or act as a coordinating ligand to the metal catalyst, thereby inhibiting its activity. Consequently, the selection of an appropriate N-protecting group is a paramount decision in the synthetic design.
An ideal protecting group for this scaffold should exhibit the following characteristics:
-
Ease of Introduction: The protection reaction should be high-yielding and procedurally straightforward.
-
Robustness: It must remain stable under the conditions of subsequent reactions, most notably palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
-
Orthogonality: The protecting group should be selectively removable under conditions that do not affect other functional groups within the molecule, including the newly installed moiety from a cross-coupling reaction.
-
Minimal Electronic Influence: The protecting group should not unduly alter the electronic properties of the imidazole ring in a way that negatively impacts subsequent reactions.
This guide will focus on four commonly employed N-protecting groups for imidazole: Trityl (Tr), tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Toluenesulfonyl (Tosyl).
Strategic Selection of the Protecting Group: A Comparative Analysis
The choice of protecting group is dictated by the planned synthetic route, particularly the nature of subsequent cross-coupling and deprotection steps. Below is a comparative overview to guide your selection.
| Protecting Group | Key Advantages | Key Disadvantages | Best Suited For |
| Trityl (Tr) | Bulky, preventing N-coordination to catalysts. Cleaved under mild acidic conditions. | Can be sterically hindering for some reactions. | Reactions where mild acidic deprotection is compatible with the final product. |
| tert-Butoxycarbonyl (Boc) | Widely used and well-understood. Can be removed under various acidic or specific reductive conditions. | Can be labile under certain Suzuki coupling conditions, especially with heat and strong bases.[1] | Suzuki couplings where milder conditions can be employed or when deprotection during coupling is desired. |
| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Very stable to a wide range of reaction conditions, including many cross-coupling reactions. Removed with fluoride sources or strong acid. | Removal often requires specific and sometimes harsh conditions. | Complex syntheses requiring a robust protecting group that can withstand multiple steps. |
| p-Toluenesulfonyl (Tosyl) | Highly stable and electron-withdrawing, which can modulate reactivity. | Removal can require harsh reductive or strongly basic conditions. | Situations demanding a very robust protecting group and where harsh deprotection is tolerated. |
A critical consideration is the stability of the protecting group during palladium-catalyzed cross-coupling reactions. Studies have shown that while Boc-protected imidazoles can be used in Suzuki couplings, the group's lability can sometimes lead to in situ deprotection or decomposition.[1] In contrast, the SEM group has been reported to provide excellent yields in cross-coupling reactions where Boc-protected analogues failed.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the N-protection of 2-(1H-imidazol-1-yl)-3-bromopyridine.
Protocol 1: N-Tritylation of 2-(1H-imidazol-1-yl)-3-bromopyridine
The trityl group offers significant steric bulk, which can be advantageous in preventing unwanted coordination to metal catalysts.
Reaction Scheme:
Caption: N-Tritylation of the imidazole moiety.
Materials:
-
2-(1H-imidazol-1-yl)-3-bromopyridine
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 2-(1H-imidazol-1-yl)-3-bromopyridine (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).
-
Stir the solution at room temperature and add trityl chloride (1.2 eq.) portion-wise over 10 minutes.
-
Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-tritylated product.
Protocol 2: N-Boc Protection of 2-(1H-imidazol-1-yl)-3-bromopyridine
The Boc group is a versatile and commonly used protecting group, though its stability in subsequent cross-coupling reactions should be carefully considered.[1]
Reaction Scheme:
Caption: N-Boc protection of the imidazole moiety.
Materials:
-
2-(1H-imidazol-1-yl)-3-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Acetonitrile (MeCN)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(1H-imidazol-1-yl)-3-bromopyridine (1.0 eq.) in anhydrous MeCN.
-
Add DMAP (0.1 eq.) followed by di-tert-butyl dicarbonate (1.5 eq.).
-
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N-Boc protected product.
Protocol 3: N-SEM Protection of 2-(1H-imidazol-1-yl)-3-bromopyridine
The SEM group is known for its high stability, making it an excellent choice for multi-step syntheses involving harsh reaction conditions.
Reaction Scheme:
Caption: N-SEM protection of the imidazole moiety.
Materials:
-
2-(1H-imidazol-1-yl)-3-bromopyridine
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of 2-(1H-imidazol-1-yl)-3-bromopyridine (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add SEM-Cl (1.2 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-SEM protected compound.
Protocol 4: N-Tosyl Protection of 2-(1H-imidazol-1-yl)-3-bromopyridine
The tosyl group is a robust, electron-withdrawing protecting group that can influence the reactivity of the imidazole ring.
Reaction Scheme:
Caption: N-Tosyl protection of the imidazole moiety.
Materials:
-
2-(1H-imidazol-1-yl)-3-bromopyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(1H-imidazol-1-yl)-3-bromopyridine (1.0 eq.) in anhydrous DCM.
-
Add triethylamine (2.0 eq.) followed by p-toluenesulfonyl chloride (1.5 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to obtain the N-tosylated product.
Application in Cross-Coupling Reactions: A Workflow Overview
The N-protected 2-bromo-3-imidazolylpyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The general workflow is depicted below.
Caption: General workflow for cross-coupling and deprotection.
Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of an N-Boc protected 2-bromo-imidazole involves reacting the substrate with a boronic acid in the presence of a palladium catalyst and a base.[1] This can be adapted for the 2-bromo-3-pyridyl scaffold.
-
Typical Conditions: Pd(PPh₃)₄ or PdCl₂(dppf) as catalyst, Na₂CO₃ or K₂CO₃ as base, in a solvent system like dioxane/water or DME/water, with heating.[1]
Sonogashira Coupling
This reaction allows for the introduction of an alkyne moiety.
-
Typical Conditions: PdCl₂(PPh₃)₂, CuI (co-catalyst), and a base such as Et₃N or i-Pr₂NEt in a solvent like THF or DMF.
Buchwald-Hartwig Amination
This powerful C-N bond-forming reaction enables the synthesis of various aminopyridines.
-
Typical Conditions: A palladium precatalyst (e.g., from Pd(OAc)₂ or Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base like NaOt-Bu or K₃PO₄ in a solvent such as toluene or dioxane.[2][3]
Deprotection Protocols: Unveiling the Final Product
The final step in the synthetic sequence is the removal of the N-protecting group. The choice of deprotection method must be compatible with the newly introduced functional group.
Protocol 5: Deprotection of the Trityl Group
The trityl group is readily cleaved under mild acidic conditions.
-
Procedure: Treat the N-trityl protected compound with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-20% TFA) at room temperature.[4][5][6] Alternatively, formic acid can be used for more sensitive substrates.[4]
Protocol 6: Deprotection of the Boc Group
The Boc group is typically removed with strong acids, but milder methods are also available.
-
Acidic Cleavage: A solution of TFA in DCM or HCl in dioxane or methanol is commonly used.[7]
-
Reductive Cleavage: A novel and mild method for the selective deprotection of N-Boc imidazoles involves the use of sodium borohydride (NaBH₄) in ethanol at room temperature.[8] This method is particularly useful when acid-sensitive functional groups are present.
Protocol 7: Deprotection of the SEM Group
The robust SEM group requires specific conditions for its removal.
-
Fluoride-Mediated Cleavage: Tetrabutylammonium fluoride (TBAF) in THF, often with heating, is the most common method.[9]
-
Acidic Cleavage: Strong acids such as HCl in an alcohol solvent or Lewis acids like SnCl₄ can also be effective.[10]
Protocol 8: Deprotection of the Tosyl Group
Removal of the highly stable tosyl group can be challenging.
-
Reductive Cleavage: Conditions such as sodium in liquid ammonia or sodium naphthalenide can be employed.[11]
-
Basic Hydrolysis: Strong bases like NaOH or KOH in refluxing alcohol can cleave the tosyl group, although this may not be suitable for base-sensitive molecules. A milder approach using cesium carbonate in a THF/methanol mixture has also been reported.[12]
-
Acidic Cleavage: Treatment with HBr in acetic acid at elevated temperatures is also an option. A simple and mild method using carboxylic anhydrides and pyridine has also been developed.[13]
Conclusion
The successful functionalization of the 2-bromo-3-pyridyl scaffold bearing an imidazole moiety is critically dependent on a well-defined N-protection strategy. This guide has provided a comprehensive overview of the most pertinent protecting groups, complete with detailed experimental protocols for their installation and removal. By understanding the relative advantages and disadvantages of the Trityl, Boc, SEM, and Tosyl groups, and by carefully considering the reaction conditions of the planned synthetic route, researchers can confidently select the optimal protecting group to achieve their synthetic goals. The provided protocols and workflows serve as a robust starting point for the development of novel and complex molecules for a wide range of applications in drug discovery and materials science.
References
- van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. The Journal of Organic Chemistry, 44(26), 5036–5038.
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (2024). Total Synthesis. Available at: [Link]
- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]
- Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.
-
Tosylation protocol? (2025). Reddit. Available at: [Link]
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016). American Chemical Society. Available at: [Link]
-
SEM Deprotection - TBAF. (n.d.). Common Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Available at: [Link]
-
Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
- Buchwald, S. L., & Hartwig, J. F. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(31), 10819–10821.
- Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286.
-
Trityl Protection. (n.d.). Common Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Why is the Boc group deprotected in NaBH4? (2024). Reddit. Available at: [Link]
-
How to Remove a Trityl Group (Selective Deprotection of Trityl). (2025). YouTube. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 17, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Available at: [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]
-
An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. (2005). Semantic Scholar. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT. Retrieved February 17, 2026, from [Link]
-
I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? (2020). ResearchGate. Available at: [Link]
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 17, 2026, from [Link]
-
Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]
-
One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
TBS Deprotection - TBAF. (n.d.). Common Organic Chemistry. Retrieved February 17, 2026, from [Link]
-
Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved February 17, 2026, from [Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]
-
How can I tosylate an hindered secondary alcohol? (2013). ResearchGate. Available at: [Link]
-
Spontaneous conversion of O-tosylates of 2-(piperazin- 1-yl)ethanols into chlorides during classical. (n.d.). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Spontaneous-conversion-of-O-tosylates-of-2-(piperazin-a-classical-Nikolova-Tzvetkov/e0f5b0c7e2d8b8e9e8f8c8d8c8d8c8d8c8d8c8d8]([Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. xray.uky.edu [xray.uky.edu]
- 8. researchgate.net [researchgate.net]
- 9. SEM Deprotection - TBAF [commonorganicchemistry.com]
- 10. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. faculty.fiu.edu [faculty.fiu.edu]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
Application Note: High-Throughput Synthesis and Screening of Imidazo[1,2-a]pyridine Scaffolds for Anticancer Drug Discovery
[1]
Executive Summary & Rationale
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in marketed drugs like Zolpidem and Alpidem.[1] In oncology, this fused pyridine-imidazole system mimics the purine ring of ATP, allowing it to act as a competitive inhibitor for cyclin-dependent kinases (CDKs), VEGFR, and PIM-1 kinases.
This guide provides a streamlined workflow for the multicomponent synthesis of these scaffolds using the Groebke-Blackburn-Bienaymé (GBB) reaction, followed by phenotypic (MTT) and target-based (Kinase) screening. This approach maximizes chemical space exploration while minimizing synthetic steps.
Chemical Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Protocol[1][3][4][5][6][7][8]
Mechanistic Insight
The GBB reaction is a three-component coupling of a 2-aminoazine, an aldehyde, and an isocyanide. Unlike sequential synthesis, this one-pot reaction proceeds via a non-concerted [4+1] cycloaddition.
-
Critical Step: The formation of the Schiff base intermediate between the amine and aldehyde is the rate-determining step in acid-catalyzed conditions.
-
Regioselectivity: The reaction is highly selective for the N-bridgehead product, avoiding the need for complex purification of regioisomers.
Reagents & Equipment
-
Amine: 2-Aminopyridine (1.0 equiv)
-
Aldehyde: Aryl/Heteroaryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)
-
Isonitrile: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)
-
Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Glacial Acetic Acid (10 mol%)
-
Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc)
Step-by-Step Synthesis Protocol
-
Schiff Base Formation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in 3 mL of MeOH.
-
Catalyst Addition: Add the catalyst (e.g., 23 mg Sc(OTf)₃ or 6 µL AcOH). Stir at room temperature for 10 minutes to facilitate imine formation.
-
Cyclization: Add the isocyanide (1.1 mmol) in one portion.
-
Reaction:
-
Method A (Thermal): Stir at ambient temperature for 12–24 hours.
-
Method B (Microwave - Recommended): Seal the vial and irradiate at 80°C for 20 minutes (Power: 100W).
-
-
Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to neutralize acid.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).
Structural Validation (QC Criteria)
-
¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the C3-amino proton (if secondary amine formed) or the specific alkyl protons of the isocyanide handle.
-
LC-MS: Purity >95% is required for biological screening.
Visualization: GBB Reaction Workflow
Figure 1: Streamlined 3-component synthesis pathway for imidazo[1,2-a]pyridine libraries.
Biological Evaluation: Anticancer Screening[1][2][5][9][10][11][12]
Phenotypic Screening: MTT Assay
The MTT assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenase in viable cells.[2][3] It is the industry standard for determining IC₅₀ values.
Protocol:
-
Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.
-
Treatment: Prepare serial dilutions of the synthesized scaffold (e.g., 0.1 µM to 100 µM) in DMSO (Final DMSO < 0.5%). Add 100 µL to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).
-
Incubation: Incubate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Aspirate media carefully. Add 100 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.
-
Readout: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Viability =
. Plot dose-response curves to determine IC₅₀.
Target Validation: Kinase Inhibition (ADP-Glo)
To confirm the mechanism of action (MOA), screen active hits against a panel of kinases (e.g., VEGFR-2, EGFR).
-
Reaction: Mix Kinase (2 ng), Substrate, and ATP (10 µM) with the test compound in kinase buffer.
-
Incubation: 60 minutes at Room Temp.
-
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
-
Measurement: Read Luminescence (RLU). Lower signal = Higher inhibition.
Visualization: Screening Workflow
Figure 2: Decision tree for evaluating anticancer potential of synthesized scaffolds.
Structure-Activity Relationship (SAR) Insights
Data compiled from recent high-impact studies (see References) indicates specific substitution patterns required for potency.
| Position | Modification | Effect on Activity | Mechanistic Reason |
| C2 (Aryl) | 4-Fluoro / 4-Chloro phenyl | Increases Potency | Halogens improve lipophilicity and metabolic stability; fit into hydrophobic pockets of kinases. |
| C3 (Amine) | Cyclohexyl / t-Butyl | Variable | Bulky aliphatic groups often improve solubility but may clash if the binding pocket is narrow. |
| C6 (Pyridine) | Nitro (-NO₂) or Amide | Critical | Electron-withdrawing groups at C6 often enhance H-bonding interactions with the kinase hinge region. |
| C8 | Methyl / H | Neutral | Small substitutions here are tolerated; large groups cause steric hindrance. |
Expert Tip: Focus on introducing hydrogen bond acceptors (F, Cl, NO₂) at the para-position of the C2-phenyl ring to maximize interaction with the ATP-binding site of VEGFR-2 or EGFR.
References
-
Review of GBB Reaction: "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." MDPI, 2025.
-
Microwave Synthesis: "Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids." Current Microwave Chemistry, 2024.
-
Anticancer SAR: "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents."[4] RSC Advances, 2024.
-
MTT Protocol: "MTT Assay Protocol for Cell Viability and Proliferation." Abcam Protocols.
-
Breast Cancer Activity: "Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules." ACS Omega, 2023.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Crystallization Strategies for 2-Bromo-3-(1H-imidazol-2-yl)pyridine Metal Complexes
This Application Note is structured as a high-level technical guide for researchers working with sterically constrained N-heterocyclic ligands. It addresses the specific challenges posed by the 2-Bromo-3-(1H-imidazol-2-yl)pyridine scaffold, distinguishing it from standard chelators.
Executive Summary & Chemical Context
The ligand This compound (CAS: 1379338-63-2) presents a unique challenge in coordination chemistry.[1] Unlike the ubiquitous 2-(1H-imidazol-2-yl)pyridine, which acts as a classic
Key Structural Implications for Crystallization:
-
Steric Blockade: The C2-Bromo substituent sterically hinders the convergent "chelating" conformation, often precluding standard bidentate binding to a single metal center.[1]
-
Coordination Modes: Complexes predominantly form monodentate adducts (binding via the distal imidazole nitrogen) or bridging coordination polymers (connecting two metal centers).[1]
-
Halogen Bonding: The exposed C-Br bond is a prime donor for Halogen Bonding (
), which can be exploited to drive supramolecular assembly and crystal packing.[1]
This guide details three specific crystallization protocols designed to overcome the kinetic solubility issues and steric constraints inherent to this ligand system.
Pre-Crystallization Workflow: Ligand & Metal Preparation
Before attempting crystallization, the purity of the ligand and the choice of metal salt are critical.[1] The bromine substituent makes the ligand sensitive to Pd-catalyzed coupling; ensure no residual catalyst remains if the ligand was synthesized in-house.[1]
Table 1: Solubility Profile & Solvent Selection
| Solvent | Solubility (Ligand) | Suitability for Crystallization | Notes |
| Methanol (MeOH) | High | Excellent | Primary solvent for metal salts (Cu, Zn, Co).[1][2] |
| Acetonitrile (MeCN) | Moderate | Good | Promotes discrete molecular species; weaker H-bond donor.[1] |
| DMF / DMSO | Very High | Avoid (unless necessary) | High boiling point makes solvent removal/exchange difficult.[1] |
| Dichloromethane (DCM) | Moderate | Layering Anti-solvent | Good for layering with MeOH; solubilizes the ligand well.[1] |
| Water | Low | Hydrothermal Only | Poor solubility limits use in standard evaporation. |
Protocol A: Liquid-Liquid Diffusion (Layering)
Target: Coordination Polymers and Bridging Dimers[1]
This method is the "Gold Standard" for this ligand.[1] Since the 2-Bromo substituent encourages bridging over chelation, reaction with metal salts often leads to rapid precipitation of insoluble polymers.[1] Layering slows the mixing, allowing single crystals to grow at the interface.[1]
Experimental Setup
-
Apparatus: Narrow-bore glass tubes (5 mm NMR tubes or 10 mL culture tubes).
-
Temperature: Ambient (
). Avoid vibrations.
Step-by-Step Procedure
-
Bottom Layer (Metal Solution):
-
Buffer Layer (Critical):
-
Carefully pipette 0.5 mL of pure solvent (1:1 mix of the bottom and top solvents) on top of the metal solution.[1] This delays mixing.
-
-
Top Layer (Ligand Solution):
-
Incubation:
-
Seal the tube with Parafilm (poke one tiny hole to allow slow pressure equalization, but minimize evaporation).[1]
-
Leave undisturbed for 5–14 days.
-
Mechanism: As the layers diffuse, the local stoichiometry at the interface varies, promoting the nucleation of the thermodynamically stable phase (crystals) rather than the kinetically favored amorphous powder.[1]
Protocol B: Vapor Diffusion
Target: Discrete Monodentate Complexes & Halogen-Bonded Adducts[1]
If the metal center is blocked by other ligands (e.g.,
Experimental Setup
-
Inner Tube: 4 mL vial containing the reaction mixture.
-
Outer Vial: 20 mL scintillation vial containing the anti-solvent.
Step-by-Step Procedure
-
Reaction Mixture:
-
Mix Metal Salt and Ligand (1:1 or 1:2 ratio) in a good solvent (e.g., 2 mL Methanol).[1]
-
Stir for 30 mins. Filter any precipitate through a 0.45
PTFE syringe filter. -
Place this clear solution in the small inner vial (uncapped).
-
-
Anti-Solvent Preparation:
-
Assembly:
-
Carefully place the small vial inside the large vial.
-
Cap the large vial tightly.[1]
-
-
Growth:
Protocol C: Solvothermal Synthesis
Target: Robust Metal-Organic Frameworks (MOFs)
If the ligand is used to construct porous networks (exploiting the angular geometry of the 3-position), high temperature and pressure can overcome the steric activation barrier for bond formation.[1]
Step-by-Step Procedure
-
Precursor Mix:
-
Combine Ligand (0.1 mmol) + Metal Nitrate (0.1 mmol) + Terephthalic acid (co-ligand, optional) in a 20 mL Teflon-lined autoclave.
-
-
Solvent System:
-
Use a mix of DMF:Ethanol:Water (1:1:1, total 6 mL).[1]
-
-
Heating Profile:
-
Heat to
over 2 hours. -
Hold for 48 hours.
-
Cool at a rate of
(Slow cooling is crucial for crystal size).[1]
-
-
Harvesting:
-
Wash crystals with DMF and Ethanol to remove unreacted ligand.
-
Visualization: Decision Logic for Crystallization
The following diagram illustrates the decision process for selecting the correct crystallization method based on the observed behavior of the reaction mixture.
Figure 1: Decision tree for selecting crystallization methods based on initial reaction kinetics.
Characterization & Validation (Self-Validating System)
To ensure the protocol is working, use these checkpoints:
-
Visual Inspection:
-
Unit Cell Check (SC-XRD):
-
IR Spectroscopy:
References
-
Constable, E. C., & Steel, P. J. (1989).[1][2] Coordination chemistry of 2,2':6',2''-terpyridine and related ligands. Coordination Chemistry Reviews. Link
-
Context: Foundational principles of pyridine-based ligand coordination and steric effects.[1]
-
-
Aakeröy, C. B., et al. (2015).[1] Halogen bonding: the sigma-hole.[1] Crystallography Reviews.[2] Link[1]
- Context: Explains the mechanism of C-Br driven assembly relevant to the 2-bromo substituent.
-
Du, M., et al. (2013).[1] Coordination polymers with pyridyl-imidazole ligands.[1] Coordination Chemistry Reviews. Link[1]
- Context: Specific protocols for crystallizing imidazole-pyridine frameworks (analogous structures).
-
Sigma-Aldrich Product Sheet. this compound (CAS 1379338-63-2).[1][3]Link[1]
-
Cambridge Structural Database (CSD). Search: Pyridyl-imidazole metal complexes.[1]Link[1]
- Context: Authoritative database for verifying unit cell parameters and structural motifs.
Disclaimer: This protocol involves the use of transition metals and organic solvents.[1][2] Standard laboratory safety procedures (PPE, fume hood usage) must be followed at all times.
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating the Solubility Challenges of 2-Bromo-3-(1h-imidazol-2-yl)pyridine in Non-Polar Solvents
Welcome to the technical support center for 2-Bromo-3-(1h-imidazol-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in non-polar solvent systems. Our goal is to provide you with a comprehensive set of troubleshooting strategies and foundational knowledge to overcome these challenges in your experimental workflows.
Understanding the Core Problem: A Molecule at Odds with its Environment
This compound is a heteroaromatic compound possessing a significant degree of polarity. The presence of nitrogen atoms in both the pyridine and imidazole rings, coupled with the potential for hydrogen bonding via the imidazole N-H group, makes it inherently more soluble in polar solvents. The general principle of "like dissolves like" dictates that polar molecules prefer to interact with other polar molecules, while non-polar molecules interact more favorably with other non-polar molecules.[1][2][3] Consequently, dissolving this polar compound in a non-polar solvent is an energetically unfavorable process, leading to the solubility challenges you may be experiencing.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents like hexane or toluene?
A1: The poor solubility is due to a mismatch in intermolecular forces. Non-polar solvents primarily engage in weak van der Waals forces. In contrast, this compound has polar characteristics, including dipole-dipole interactions and the capacity for hydrogen bonding. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. In this case, the weak interactions formed between the polar solute and the non-polar solvent are not strong enough to overcome the more stable interactions the solute molecules have with each other.
Q2: I'm observing precipitation when I add my non-polar solvent. What is happening?
A2: Precipitation is a clear indicator that the concentration of this compound has exceeded its solubility limit in the chosen non-polar solvent. This can happen if you are attempting to dissolve too much compound or if there is a change in conditions (e.g., temperature) that decreases its already limited solubility.
Q3: Can I just heat the mixture to dissolve the compound?
A3: While increasing the temperature can enhance the solubility of many compounds, it may not be a universally effective or desirable solution. For some compounds, the increase in solubility with temperature may be minimal. More importantly, excessive heat can lead to the degradation of your compound, particularly for complex organic molecules. It is crucial to first assess the thermal stability of this compound before employing heat as a primary solubilization method.
Troubleshooting Guide: Strategies for Enhancing Solubility
This section provides a series of systematic approaches to address the solubility of this compound in non-polar media.
Strategy 1: The Co-Solvent Approach
The introduction of a co-solvent is often the most direct and effective method for improving the solubility of a polar compound in a non-polar system. A co-solvent is a water-miscible organic solvent that, when added to the primary non-polar solvent, modifies the overall polarity of the solvent system, making it more hospitable to the polar solute.[4][5][6]
Why it works: The co-solvent acts as a bridge between the non-polar solvent and the polar solute. It can interact favorably with both, effectively reducing the polarity mismatch and allowing for greater solvation of the solute molecules.
Commonly Used Co-solvents:
-
Ethanol
-
Isopropanol (IPA)
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
Experimental Protocol: Co-solvent Screening
-
Preparation: Prepare stock solutions of this compound in a range of co-solvents (e.g., 10 mg/mL in DMSO, 10 mg/mL in ethanol).
-
Screening: In separate vials, add a small, fixed amount of your primary non-polar solvent (e.g., 1 mL of hexane).
-
Titration: Gradually add the co-solvent stock solution to the non-polar solvent, vortexing after each addition.
-
Observation: Observe the mixture for clarity or the dissolution of any precipitate. Note the volume of co-solvent required to achieve a clear solution.
-
Optimization: The goal is to use the minimal amount of co-solvent necessary to achieve the desired concentration, as a high percentage of co-solvent can significantly alter the properties of your non-polar system.
Data Presentation: Co-solvent Efficacy
| Co-solvent | % (v/v) to Dissolve 1 mg/mL | Observations |
| Ethanol | 15% | Clear solution |
| DMSO | 5% | Clear solution |
| THF | 10% | Clear solution |
| Isopropanol | 20% | Slight haze remains |
Note: This is example data and will vary based on the specific non-polar solvent and experimental conditions.
Logical Workflow for Co-solvent Selection
Caption: Workflow for selecting an optimal co-solvent.
Strategy 2: Utilizing Surfactants for Micellar Solubilization
Surfactants are amphiphilic molecules, meaning they have both a non-polar (lipophilic) tail and a polar (hydrophilic) head.[7] In a non-polar solvent, surfactant molecules can form reverse micelles, where the polar heads create a core that can encapsulate polar solute molecules, while the non-polar tails extend into the bulk non-polar solvent.[8][9][10]
Why it works: The formation of reverse micelles creates a microenvironment that is favorable for the polar this compound, effectively shielding it from the non-polar solvent and allowing it to be dispersed throughout the solution.[11]
Commonly Used Surfactants for Non-Polar Systems:
-
Sorbitan esters (e.g., Span® series)
-
Polysorbates (e.g., Tween® series - use with caution as they are more hydrophilic)
-
Lecithin
Experimental Protocol: Surfactant Screening
-
Preparation: Prepare a range of surfactant concentrations in your non-polar solvent (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Addition of Solute: Add a pre-weighed amount of this compound to each surfactant solution.
-
Agitation: Agitate the mixtures thoroughly (e.g., vortexing, sonication) to facilitate micelle formation and solubilization.
-
Observation: Visually inspect for dissolution. For a more quantitative measure, you can centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Logical Relationship of Surfactant Solubilization
Caption: Mechanism of surfactant-mediated solubilization.
Strategy 3: The Prodrug Approach (for Drug Development Applications)
For applications in drug development where the intrinsic properties of the molecule can be modified, a prodrug strategy can be a powerful tool.[12][13] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[][15][16]
Why it works: By masking the polar functional groups of this compound with non-polar moieties, the overall lipophilicity of the molecule can be increased, thereby improving its solubility in non-polar environments (and potentially its membrane permeability). For instance, the imidazole N-H group could be a target for modification.
Considerations for a Prodrug Strategy:
-
Linker Chemistry: The choice of the promoiety and the linker used to attach it to the parent drug is critical. The linker must be stable in the formulation but readily cleaved in the biological environment.
-
Enzymatic Activation: The prodrug must be a substrate for enzymes (e.g., esterases, phosphatases) present at the target site to ensure the release of the active drug.
-
Synthetic Feasibility: The synthesis of the prodrug should be efficient and scalable.
This strategy is a long-term research and development effort and is not a simple benchtop solubilization technique. It is most relevant for preclinical and clinical development programs where optimizing the physicochemical properties of a lead compound is a primary objective.
Summary of Troubleshooting Approaches
| Strategy | Principle | Best For | Considerations |
| Co-solvents | Modifying the polarity of the bulk solvent. | Rapid screening, initial experiments. | Can alter the overall properties of the solvent system. |
| Surfactants | Encapsulating the polar solute in reverse micelles. | Formulations, creating stable dispersions. | Potential for interference with downstream assays. |
| Prodrugs | Covalently modifying the solute to increase lipophilicity. | Drug development, improving pharmacokinetic properties. | Requires extensive chemical synthesis and biological evaluation. |
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges posed by this compound in non-polar solvents, enabling the successful execution of their experiments and the advancement of their research goals.
References
-
Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 23(10), 2439. Available at: [Link]
-
MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]
-
Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Available at: [Link]
-
Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 73-97. Available at: [Link]
-
ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]
-
ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Available at: [Link]
-
PMC. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]
-
Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Available at: [Link]
-
Quora. (2021, October 5). How does surfactant affect solubility of relatively non polar substance?. Available at: [Link]
-
PubChem. (n.d.). 2-(1H-imidazol-2-yl)pyridine. Retrieved from [Link]
-
Quora. (2021, September 13). How does a non-polar solvent dissolve the nonpolar solute? What is the mechanism?. Available at: [Link]
-
Chemistry LibreTexts. (n.d.). The Solution Process. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1H-imidazole. Retrieved from [Link]
-
RevisionDojo. (2025, December 7). Why Do Polar And Nonpolar Substances Dissolve Differently?. Available at: [Link]
-
Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Available at: [Link]
-
Nagwa. (n.d.). Lesson Explainer: Polar and Nonpolar Solvents. Retrieved from [Link]
Sources
- 1. revisiondojo.com [revisiondojo.com]
- 2. Solubility factors when choosing a solvent [labclinics.com]
- 3. nagwa.com [nagwa.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. longdom.org [longdom.org]
- 8. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. quora.com [quora.com]
- 11. jocpr.com [jocpr.com]
- 12. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 15. Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. scispace.com [scispace.com]
Troubleshooting cyclization vs. linear coupling in pyridine-imidazole synthesis
This technical guide addresses the synthesis of Imidazo[1,2-a]pyridines , specifically focusing on the competition between cyclization (formation of the fused bicyclic system) and linear coupling (formation of uncyclized N-alkylated intermediates or regioselective errors).
Doc ID: CHEMSUP-IP-004 | Version: 2.1 | Status: Active Target: Drug Discovery Chemistry Groups
Executive Summary: The Cyclization vs. Linear Conflict
In the synthesis of imidazo[1,2-a]pyridines, the primary challenge is ensuring the intramolecular cyclodehydration occurs faster than competitive intermolecular pathways or metabolic stalls.
The reaction typically proceeds via the Ortoleva-King or Chichibabin type mechanisms involving 2-aminopyridine (2-AP) and an electrophile (
-
Success (Cyclization): Attack by the ring nitrogen (N1)
Ring closure by exocyclic amine Aromatization.[1] -
Failure (Linear Coupling/Stall):
-
Type A (The Stall): N1-alkylation occurs, but the ring fails to close (isolable "linear" salt).
-
Type B (Regio-Error): The exocyclic amine attacks first (kinetic or base-mediated error), leading to a linear N-substituted pyridine that cannot cyclize to the desired 5-6 fused system.
-
Diagnostic Workflow (Decision Tree)
Use this logic flow to diagnose reaction failures based on LCMS/NMR data.
Figure 1: Diagnostic logic for identifying cyclization failures versus linear byproducts.
Module A: The Condensation Route (2-AP + -Haloketone)
Context: Standard synthesis using 2-aminopyridine and
Mechanism & Critical Failure Points
The reaction is a delicate balance of nucleophilicity. The pyridine ring nitrogen (N1) is more nucleophilic than the exocyclic amine due to resonance delocalization of the amine lone pair into the ring.
-
Step 1 (N-Alkylation): N1 attacks the
-carbon. Result: N-(2-pyridyl)pyridinium salt (Linear Intermediate). -
Step 2 (Cyclization): The exocyclic imine/amine attacks the carbonyl.
-
Step 3 (Dehydration): Loss of water drives aromatization.
Troubleshooting Guide
| Issue | Observation | Root Cause | Corrective Action |
| The "Linear Trap" | LCMS shows correct mass (or M+18). Product isolates as a hygroscopic solid (salt). | Acidity: The HBr byproduct protonates the intermediate, preventing the exocyclic nitrogen from acting as a nucleophile for ring closure. | Add Base: Add NaHCO₃ or Et₃N to neutralize the acid. Heat to reflux in EtOH or n-BuOH to force dehydration. |
| Regio-Error (Exo-Alkylation) | Product is stable but NMR shows no bridgehead proton. | Base Choice: Strong bases (e.g., NaH, LiHMDS) deprotonate the exocyclic amine before alkylation, making it the primary nucleophile.[1] | Switch Conditions: Use weak bases (NaHCO₃) or no base initially.[1] Rely on the neutral N1 nucleophilicity. |
| No Reaction | Starting materials recovered. | Electrophile Deactivation: The | In-Situ Generation: Use the ketone + NBS (N-bromosuccinimide) protocol to generate the bromide in situ. |
Protocol: "Rescue" of Stalled Intermediate
If you isolate the linear N-alkylated pyridinium salt (The "Linear Trap"):
-
Redissolve the intermediate in Ethanol or n-Butanol .
-
Add 2.0 equivalents of NaHCO₃ .
-
Reflux for 4–12 hours.
-
Monitor disappearance of the polar salt spot and appearance of the fluorescent cyclized product.
Module B: Multicomponent Strategies (Groebke-Blackburn-Bienaymé)
Context: One-pot synthesis of 3-aminoimidazo[1,2-a]pyridines using 2-AP, Aldehyde, and Isocyanide.[3]
The Competition: Hydrolysis vs. Cyclization
In GBB reactions, the "Linear Coupling" risk is the formation of the Schiff base (Imine) which fails to intercept the isocyanide, eventually hydrolyzing back to starting materials or forming linear aminal byproducts.[1]
FAQ: GBB Optimization
Q: My reaction stalls at the imine intermediate. Why? A: The isocyanide insertion is slow.
-
Fix: Use a Lewis Acid catalyst (Sc(OTf)₃ or ZnCl₂) to activate the imine.
-
Fix: Switch solvent to MeOH/DCM (1:1) to stabilize the ionic intermediates.
Q: I see a "Linear Amide" byproduct. A: This is likely the Passerini side reaction (Aldehyde + Isocyanide + Water) if the 2-aminopyridine is not nucleophilic enough.
-
Fix: Ensure anhydrous conditions. Increase the concentration of 2-aminopyridine.
Advanced Mechanism: Regioselectivity Visualization
Understanding why the reaction goes "Linear" (wrong isomer) vs "Fused" is critical for ligand design.
Figure 2: Mechanistic divergence. Neutral conditions favor N1 attack (leading to fusion).[1] Strong bases deprotonate the amine, favoring exocyclic attack (leading to linear dead-ends).[1]
Standardized Protocol: Robust Cyclization
Based on Bagdi et al. and standard medicinal chemistry practices.
Objective: Synthesis of 2-phenylimidazo[1,2-a]pyridine (Scale: 1.0 mmol).
-
Reagents:
-
Procedure:
-
Workup:
-
Cool to RT. Pour into ice water.
-
Precipitate is usually the pure product. Filter and wash with cold water.
-
Purification: If "Linear" impurities persist, recrystallize from EtOH/Water.[1]
-
References
-
Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] RSC Advances, 2013.[1]
-
Goel, R., et al. "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines."[1] Organic Chemistry Portal, 2022.[1]
-
Bienaymé, H., & Bouzid, K. "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines."[1] Angewandte Chemie Int. Ed., 1998.[1]
-
Perumal, S., et al. "Groebke-Blackburn-Bienaymé Reaction: An Overview."[1] Chemical Reviews, 2015.[1] (Contextual grounding for GBB troubleshooting).
Sources
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Removing copper catalyst residues from 2-Bromo-3-(1h-imidazol-2-yl)pyridine products
The "Chelation Trap": Understanding Your Challenge
Why is this specific molecule difficult to purify? You are not merely washing away a surface impurity. Your product, 2-Bromo-3-(1h-imidazol-2-yl)pyridine , acts as a potent bidentate ligand. The nitrogen on the pyridine ring and the nitrogen on the imidazole ring are perfectly positioned to form a stable 5-membered chelate ring with Copper (Cu).
In thermodynamic terms, the formation constant (
The Competition Equilibrium
The following diagram illustrates the thermodynamic battle you must win to purify your compound.
Figure 1: The thermodynamic competition required to break the Product-Copper chelate.
Method A: The "Ammonia/EDTA" Wash (Liquid-Liquid Extraction)
Best For: Early-stage purification, removing bulk copper (>1000 ppm).
Mechanism: Ammonia (
Protocol
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible solvent.
-
Recommended: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Note: DCM is often preferred for pyridine derivatives due to better solubility.
-
-
Preparation of Wash Solution:
-
Option A (Aggressive): 10% Aqueous Ammonium Hydroxide (
). -
Option B (Chelating): 0.5 M EDTA disodium salt, adjusted to pH 8–9 with NaOH.
-
-
The Wash:
-
Combine organic phase and aqueous wash in a separatory funnel (1:1 v/v).
-
CRITICAL: Shake vigorously for at least 2–3 minutes. The kinetics of breaking the chelate are slow; brief shaking is insufficient.
-
-
Observation:
-
The aqueous layer should turn bright blue (indicating
or Cu-EDTA formation).
-
-
Repetition:
-
Finishing:
-
Wash with brine to remove residual ammonia/EDTA.
-
Dry over
, filter, and concentrate.[2]
-
Method B: Solid-Supported Scavengers (Silica-Thiol)
Best For: Late-stage purification, GMP workflows, achieving low ppm limits (<10 ppm). Mechanism: According to Pearson's HSAB theory (Hard and Soft Acids and Bases), Copper is a "soft" acid. Nitrogen (in your product) is a "borderline" base, but Sulfur (in the scavenger) is a "soft" base. The Cu-S bond is significantly stronger and more covalent than the Cu-N bond, allowing the scavenger to "steal" the copper.
Comparative Data: Scavenger Efficiency
| Scavenger Type | Functional Group | Selectivity for Cu | Recommended For |
| SiliaMetS® Thiol | Propylthiol (-SH) | Excellent | Universal Cu removal; Best for Pd/Cu mixtures. |
| SiliaMetS® DMT | Dimercaptotriazine | Very High | Best if Thiol fails; highly stable complex. |
| SiliaMetS® Imidazole | Imidazole | Low | AVOID. Mimics your product; ineffective here. |
Protocol
-
Dissolution: Dissolve the crude product in a compatible solvent (THF, EtOAc, DCM, or MeOH).
-
Loading: Add SiliaMetS® Thiol (or equivalent silica-bound thiol).
-
Ratio: 4–8 molar equivalents relative to the estimated residual copper (or 10-20% w/w relative to product if Cu content is unknown).
-
-
Incubation:
-
Stir at room temperature for 4–16 hours.
-
Optimization: Heating to 40–50°C can accelerate the ligand exchange kinetics.
-
-
Filtration:
-
Filter the suspension through a pad of Celite or a fine frit (0.45 µm) to remove the silica.
-
The copper remains bound to the solid silica matrix.
-
-
Analysis: Check the filtrate color. If green/blue persists, repeat with fresh scavenger.[1]
Troubleshooting & FAQs
Q1: My product is still turning green/blue after an ammonia wash. Why?
A: This indicates the [Cu-Product] complex is extremely stable and lipophilic, preventing the copper from partitioning into the aqueous phase.
-
Solution: Switch to Method B (Silica-Thiol) . The solid-phase extraction drives the equilibrium more effectively than liquid-liquid extraction for lipophilic chelates. Alternatively, try a "Cysteine Wash" (wash organic layer with 10% aqueous L-cysteine), which precipitates Cu-Cysteine.
Q2: Can I use acid washes (HCl) to remove the copper?
A: Proceed with caution. While protonating the pyridine/imidazole nitrogens (lowering pH < 3) will release the copper, it will also protonate your product, rendering it water-soluble.
-
Risk:[3] You might lose your product into the aqueous waste layer.
-
Workaround: If you use acid, you must basify the aqueous layer after separation to recover your product, but this risks re-precipitating the copper. We recommend sticking to basic chelating washes (EDTA/Ammonia).
Q3: How do I choose between Method A and Method B?
Use the decision tree below to select the optimal workflow for your scale and purity requirements.
Figure 2: Decision matrix for selecting the appropriate copper removal strategy.
References
- Grinstead, R. R. (1987). Process for removal of copper from solutions of chelating agent and copper. U.S. Patent No. 4,666,683. Washington, DC: U.S. Patent and Trademark Office.
-
ChemPros Community. (2021).[3] Work up to remove copper from imidazole products. Reddit/r/ChemPros.[3] Available at: [Link]
Sources
Validation & Comparative
1H NMR Interpretation of 2-Bromo-3-(1H-imidazol-2-yl)pyridine: A Comparative Analytical Guide
The following guide provides an in-depth technical analysis of the 1H NMR interpretation for 2-Bromo-3-(1H-imidazol-2-yl)pyridine , a critical intermediate in the synthesis of imidazo[1,2-a]pyridine-based kinase inhibitors and other fused heterocycles.
Executive Summary
In the development of ATP-competitive kinase inhibitors, the This compound scaffold serves as a versatile "linchpin" intermediate. Its structural integrity is paramount because the bromine handle at the C2 position allows for subsequent Suzuki-Miyaura couplings or Buchwald-Hartwig aminations, while the imidazole moiety acts as a hydrogen bond donor/acceptor in the kinase hinge region.
This guide compares 1H NMR spectroscopy against alternative analytical techniques (LC-MS, IR), establishing it as the definitive method for confirming regioisomerism and tautomeric state , which mass spectrometry cannot resolve.
Analytical Method Comparison
While LC-MS is the workhorse for high-throughput screening, it fails to distinguish between structural isomers common in pyridine synthesis (e.g., 2-bromo-3-substituted vs. 2-bromo-5-substituted). 1H NMR provides the scalar coupling information necessary to map the substitution pattern.
Table 1: Comparative Utility of Analytical Methods
| Feature | 1H NMR (400 MHz, DMSO-d6) | LC-MS (ESI) | FT-IR |
| Primary Utility | Structural elucidation, Regiochemistry, Tautomerism | Molecular weight, Purity, Isotope pattern (Br) | Functional group verification (NH, C=N) |
| Regioisomer ID | High (Coupling constants | Low (Isomers often have identical fragmentation) | Low (Fingerprint region is ambiguous) |
| Bromine ID | Indirect (via chemical shift effects) | High (1:1 ratio of [M]+ and [M+2]+) | Low (C-Br stretch is weak/obscured) |
| Sample Req. | ~5-10 mg (Non-destructive) | <1 mg (Destructive) | ~2 mg (Non-destructive) |
| Limit of Detection | ~1% impurity | <0.1% impurity | ~5% impurity |
Structural Analysis & 1H NMR Interpretation
The molecule consists of a 2,3-disubstituted pyridine ring coupled to a 2-substituted imidazole. The interpretation relies on understanding the deshielding effects of the pyridine nitrogen and the bromine atom.
Chemical Structure & Numbering[1]
-
Pyridine Ring : Nitrogen at position 1.[1] Bromine at C2.[2][3][4] Imidazole at C3.[5][6] Protons at C4, C5, C6.[6][7]
-
Imidazole Ring : Attached at C2'. Protons at C4', C5'. Nitrogen protons (NH) are labile.
Detailed Spectral Assignment (DMSO-d6)
Solvent Choice: DMSO-d6 is preferred over CDCl3 due to the poor solubility of the imidazole moiety and to slow down the exchange of the imidazole NH proton, making it observable.
Table 2: 1H NMR Assignment
| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Mechanistic Insight |
| 12.80 - 13.20 | Broad Singlet (br s) | 1H | - | Imidazole NH | Highly deshielded due to aromaticity and H-bonding. Broadening indicates intermediate exchange rate. |
| 8.45 - 8.55 | Doublet of Doublets (dd) | 1H | Pyridine H6 | Most deshielded pyridine proton due to proximity to Pyridine Nitrogen (alpha-position). | |
| 8.10 - 8.20 | Doublet of Doublets (dd) | 1H | Pyridine H4 | Deshielded by the adjacent imidazole ring (anisotropic effect) and the C2-Bromine (inductive). | |
| 7.45 - 7.55 | Doublet of Doublets (dd) | 1H | Pyridine H5 | Typical "beta" pyridine proton. Upfield relative to H4/H6 due to lack of direct heteroatom adjacency. | |
| 7.10 - 7.30 | Singlet (s) or Multiplet | 2H | - | Imidazole H4'/H5' | Often appear as a singlet in DMSO if rapid tautomerism makes positions 4' and 5' equivalent on the NMR timescale. |
Key Diagnostic Features[7]
-
The "Pyridine Pattern" : The presence of an ABC system (or AMX) with characteristic coupling constants (
Hz, Hz) confirms the 2,3-substitution. If the substituent were at position 4 or 5, the splitting pattern would change dramatically (e.g., two doublets and a singlet for 2,5-substitution). -
Imidazole Tautomerism : The imidazole ring exists in equilibrium between two tautomers. In the spectrum, this often results in the H4' and H5' protons appearing as a broad singlet or two very close signals. Sharp distinct doublets for these protons would imply a "locked" tautomer, usually seen only in N-alkylated derivatives.
Experimental Protocols
Synthesis of this compound
This protocol utilizes the Debus-Radziszewski imidazole synthesis adapted for pyridine aldehydes.
Reagents :
-
2-Bromonicotinaldehyde (1.0 equiv)
-
Glyoxal (40% aq. solution, 1.1 equiv)
-
Ammonium Acetate (excess, 4-5 equiv)
Step-by-Step Procedure :
-
Dissolution : In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromonicotinaldehyde (5.0 mmol) in Methanol (20 mL).
-
Activation : Add Glyoxal solution (5.5 mmol) dropwise at room temperature. Stir for 10 minutes.
-
Cyclization : Add Ammonium Acetate (20-25 mmol) in one portion.
-
Reaction : Fit the flask with a reflux condenser and heat the mixture to reflux (65°C) for 12 hours. Monitor by TLC (10% MeOH in DCM).
-
Quenching : Cool the reaction to room temperature. Remove methanol under reduced pressure.
-
Neutralization : Resuspend the residue in water (15 mL) and adjust pH to ~8 using saturated NaHCO3 solution to ensure the imidazole is in the free base form.
-
Isolation : Extract with Ethyl Acetate (3 x 20 mL). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purification : Concentrate and purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
NMR Sample Preparation
-
Mass : Weigh 5-10 mg of the purified solid.
-
Solvent : Add 0.6 mL of DMSO-d6 (99.9% D). CDCl3 is often insufficient for dissolving polar imidazoles.
-
Tube : Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Acquisition : Run a standard proton sequence (e.g., zg30 on Bruker) with at least 16 scans to resolve the broad NH signal.
Visualizations
Characterization Logic Flow
The following diagram illustrates the decision matrix for confirming the product structure.
Caption: Decision tree for structural validation using LC-MS and 1H NMR.
Synthesis Pathway
Caption: One-pot Debus-Radziszewski synthesis pathway from aldehyde precursor.
References
- Structural Analysis of Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (General reference for pyridine coupling constants).
-
Imidazole Synthesis : Debus, H. (1858). "Ueber die Einwirkung des Ammoniaks auf Glyoxal". Annalen der Chemie und Pharmacie, 107(2), 199–208. Link
- Kinase Inhibitor Scaffolds: L.V. Lee, et al. "ATP-Competitive Inhibitors of TGF-beta Receptor Kinase". Bioorganic & Medicinal Chemistry Letters, 2008. (Context for imidazole-pyridine pharmacophores).
-
NMR Solvent Effects : H.E. Gottlieb, et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". J. Org. Chem. 1997, 62, 21, 7512–7515. Link
-
Experimental Data Verification : Spectral data ranges derived from analogous 2-bromo-pyridine derivatives found in: Preprints.org, "Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives". Link
Sources
- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-bromo-5-(1h-imidazol-2-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 3. preprints.org [preprints.org]
- 4. Synthesis and Characterization of N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. rsc.org [rsc.org]
- 9. Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons [mdpi.com]
A Comparative Guide to the Infrared Spectroscopy of Pyridine-Imidazole Bromide: Unraveling Molecular Interactions
For researchers and professionals in drug development and materials science, understanding the nuanced molecular interactions within complex organic salts is paramount. Infrared (IR) spectroscopy serves as a powerful analytical tool to elucidate these interactions through the vibrational signatures of chemical bonds. This guide provides an in-depth comparison of the characteristic IR peaks for pyridine, imidazole, and the resulting pyridine-imidazole bromide ionic liquid. By examining the spectral shifts and changes upon salt formation, we can gain critical insights into the structural modifications and intermolecular forces at play.
The Foundation: Understanding IR Spectroscopy of Heterocyclic Amines
Infrared spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies, creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide a wealth of information about the molecule's functional groups and chemical environment.
For aromatic heterocycles like pyridine and imidazole, key spectral regions include:
-
> 3000 cm⁻¹: Aromatic and unsaturated C-H stretching vibrations.
-
3100-3500 cm⁻¹: N-H stretching vibrations, which are particularly sensitive to hydrogen bonding.[1]
-
1400-1650 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.
-
< 1000 cm⁻¹: The "fingerprint region," containing complex vibrations and out-of-plane bending modes that are highly characteristic of the overall molecular structure.
The formation of an ionic liquid, such as pyridine-imidazole bromide, involves proton transfer and the establishment of strong electrostatic and hydrogen bonding interactions. These interactions significantly perturb the vibrational modes of the parent molecules, leading to predictable and interpretable changes in the IR spectrum.[2][3]
Comparative Analysis of Characteristic IR Peaks
To illustrate the spectral changes upon the formation of a pyridine-imidazole bromide ionic liquid, we will compare the known IR characteristics of the individual components with those of analogous N-alkylpyridinium and N,N'-dialkylimidazolium bromide salts. These serve as excellent models for understanding the vibrational modes within the resulting ionic liquid.
| Functional Group | Vibration Mode | Pyridine (approx. cm⁻¹) | Imidazole (approx. cm⁻¹) | Pyridine-Imidazole Bromide (Analogues) (approx. cm⁻¹) | Rationale for Spectral Changes |
| Aromatic C-H | Stretching | 3030 - 3100[4] | ~3162 (weak)[5] | 3120 - 3150 | Quaternization of the pyridine nitrogen and formation of the imidazolium cation slightly alter the electron density of the rings, affecting the C-H bond strength. |
| Imidazole N-H | Stretching | N/A | 3100 - 3400 (broad)[1][6] | Absent | The N-H proton of imidazole is transferred to the pyridine nitrogen, forming the pyridinium cation. This results in the disappearance of the N-H stretching band. |
| Pyridinium N-H | Stretching | N/A | N/A | 2500 - 3300 (broad) | A new, very broad, and strong absorption appears due to the N-H bond in the pyridinium cation. This band is significantly broadened by strong hydrogen bonding with the bromide anion and potentially the imidazole ring.[2] |
| Ring C=C & C=N | Stretching | 1583, 1482, 1438 | ~1598, ~1453[5][7] | 1632, 1569 (Pyridinium) ~1567 (Imidazolium)[2] | The formation of the charged pyridinium and imidazolium rings alters the bond orders within the rings, leading to shifts in these stretching frequencies. The C=N character is enhanced upon quaternization.[2] |
| C-N | Stretching | ~1335 - 1250 | ~1395[5] | ~1378 (Imidazolium) | These vibrations are also influenced by the change in electronic structure upon salt formation. |
| C-H | Bending (out-of-plane) | ~700 - 900 | ~835[5] | ~770 (Pyridinium)[2] | Changes in these bending modes in the fingerprint region are indicative of the new intermolecular interactions and overall molecular structure of the ionic liquid. |
Note: The wavenumbers for pyridine-imidazole bromide are based on reported values for analogous N-butylpyridinium bromide and 1-butyl-3-methylimidazolium bromide.[2] The exact peak positions can vary depending on the specific alkyl substituents and the presence of water.
Key Spectral Transformations and Their Mechanistic Interpretation
-
Disappearance of the Imidazole N-H Stretch: The most definitive evidence for the formation of the pyridine-imidazole bromide salt is the vanishing of the broad N-H stretching band characteristic of imidazole. This indicates the deprotonation of the imidazole ring.
-
Appearance of a Broad Pyridinium N-H Stretch: Concurrently, a new, often very broad and intense, absorption band emerges in the 2500-3300 cm⁻¹ region. This is attributed to the N-H stretching vibration of the newly formed pyridinium cation. The significant broadening of this peak is a hallmark of strong hydrogen bonding between the acidic pyridinium proton and the bromide anion.[2]
-
Shifts in Ring Stretching Vibrations: The C=C and C=N stretching frequencies in both the pyridine and imidazole rings undergo noticeable shifts. For pyridine, quaternization of the nitrogen atom typically shifts the ring stretching bands to higher wavenumbers (e.g., from ~1583 cm⁻¹ to ~1632 cm⁻¹), reflecting an increase in the double bond character within the ring.[2] The imidazolium ring vibrations are also altered due to the positive charge delocalization.
Experimental Protocol: Acquiring the IR Spectrum of Pyridine-Imidazole Bromide
Due to the often hygroscopic nature of ionic liquids, Attenuated Total Reflectance (ATR) FTIR spectroscopy is the preferred method for analysis as it requires minimal sample preparation and is less sensitive to atmospheric moisture than transmission methods.
Objective: To obtain a high-quality mid-infrared spectrum of pyridine-imidazole bromide.
Materials and Equipment:
-
Pyridine-imidazole bromide sample
-
FTIR spectrometer equipped with a diamond or germanium ATR accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
-
Glove box or desiccator (recommended for hygroscopic samples)
Workflow Diagram:
Caption: Experimental workflow for ATR-FTIR analysis of pyridine-imidazole bromide.
Step-by-Step Procedure:
-
Environment Control: If the pyridine-imidazole bromide sample is known to be hygroscopic, perform all sample handling in a glove box or a desiccator to minimize water absorption.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone. Allow the solvent to fully evaporate.
-
Background Spectrum: Acquire a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
Sample Application: Place a small amount of the pyridine-imidazole bromide sample onto the center of the ATR crystal using a clean spatula. For a viscous liquid, a single drop is sufficient. For a solid, a small amount of powder is adequate.
-
Ensure Good Contact: For solid samples, lower the ATR press arm to apply gentle and even pressure on the sample. This ensures good contact between the sample and the crystal surface, which is crucial for a high-quality spectrum.
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
Data Processing: After data collection, apply necessary corrections. An ATR correction is often applied to account for the wavelength-dependent depth of penetration of the evanescent wave. A baseline correction may also be necessary to level the spectrum.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe.
Conclusion
The formation of pyridine-imidazole bromide from its constituent bases leads to profound and readily identifiable changes in the infrared spectrum. The key indicators of successful salt formation are the disappearance of the imidazole N-H stretch and the appearance of a broad pyridinium N-H stretch, coupled with shifts in the aromatic ring vibrations. By employing ATR-FTIR spectroscopy, researchers can efficiently and accurately characterize these materials, gaining valuable insights into the hydrogen bonding and electrostatic interactions that govern their structure and properties. This guide provides the foundational knowledge and a practical protocol for leveraging IR spectroscopy in the analysis of these and related ionic liquids.
References
-
Diaconu, D., et al. (2022). DESIGN AND SYNTHESIS OF NEW HYBRID PYRIDINE-IMIDAZOLIUM/BENZIMIDAZOLIUM SALTS WITH ANTIBACTERIAL ACTIVITY. Revue Roumaine de Chimie, 67(1-2), 67-75. [Link]
-
Iqbal, N., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(19), 6650. [Link]
-
Kazarian, S. G., Briscoe, B. J., & Welton, T. (2000). Combining Ionic Liquids and Supercritical Fluids: In Situ ATR-IR Study of CO2 Dissolved in Two Ionic Liquids at High-Pressures. Chemical Communications, (20), 2047-2048. [Link]
-
Cook, D. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 39(10), 2009-2023. [Link]
-
Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent Technologies. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]
-
JoVE. (2024). IR Spectrum Peak Broadening: Hydrogen Bonding. Journal of Visualized Experiments. [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]
-
ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) IITM-41; (d)... [Link]
-
University of California, Los Angeles. (n.d.). IR: amines. UCLA Chemistry and Biochemistry. [Link]
-
Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). Supplementary Information. [Link]
-
Szafran, M., et al. (1991). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of Molecular Structure, 247, 249-257. [Link]
Sources
- 1. The infrared spectra of protic ionic liquids: performances of different computational models to predict hydrogen bonds and conformer evolution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. bpccb.tsinghua.edu.cn [bpccb.tsinghua.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 1-Ethylpyridinium bromide(1906-79-2) IR Spectrum [m.chemicalbook.com]
- 7. Frontiers | FTIR Spectroscopic Study of the Secondary Structure of Globular Proteins in Aqueous Protic Ionic Liquids [frontiersin.org]
Elemental Analysis Standards for 2-Bromo-3-(1H-imidazol-2-yl)pyridine Purity
This guide outlines the rigorous elemental analysis (EA) standards required for 2-Bromo-3-(1H-imidazol-2-yl)pyridine (CAS: Generic structure reference), a critical heterocyclic scaffold often employed in the synthesis of kinase inhibitors and coordination ligands.
Executive Summary: Why EA is Non-Negotiable
In the development of pharmaceutical intermediates like This compound , researchers often rely heavily on HPLC and
-
HPLC detects only UV-active chromophores, often missing inorganic salts (e.g., KBr, NaBr) or trapped solvents.
-
NMR provides structural confirmation but can be insensitive to bulk inert impurities unless quantitative NMR (qNMR) with an internal standard is performed.
Elemental Analysis (CHNX) serves as the ultimate "truth serum" for bulk purity. It is the only method that validates the entire mass of the sample, ensuring that the theoretical stoichiometry matches the physical substance.
Theoretical Baseline & Acceptance Criteria
Before analyzing samples, the theoretical composition must be established. For This compound (
Table 1: Theoretical Composition (Molecular Weight: 224.06 g/mol )
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range ( |
| Carbon (C) | 8 | 12.011 | 96.09 | 42.89% | 42.49% – 43.29% |
| Hydrogen (H) | 6 | 1.008 | 6.05 | 2.70% | 2.30% – 3.10% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 18.75% | 18.35% – 19.15% |
| Bromine (Br) | 1 | 79.904 | 79.90 | 35.66% | Typically not combusted in CHN mode |
Critical Note: The industry standard for publication (JOC, ACS) and high-quality intermediates is a deviation of
absolute difference from the theoretical value [1].
Comparative Analysis: EA vs. Alternatives
This section objectively compares EA against HPLC and qNMR to demonstrate why EA is essential for this specific brominated heterocycle.
Table 2: Performance Matrix
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | qNMR |
| Primary Detection | Bulk weight % (C, H, N) | Chromophores (UV absorption) | Protons ( |
| Blind Spots | Inorganic salts, moisture (if not calculated) | Inorganic salts, non-UV solvents, moisture | Inorganic salts, paramagnetic impurities |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Non-destructive) | ~10 mg (Non-destructive) |
| Precision | |||
| Specific Utility | Confirms "Dry Weight" Purity | Confirms "Chromatographic" Purity | Confirms Structure & Molar Ratio |
The "Salt Trap" Scenario
In the synthesis of this compound, a common step involves cyclization or coupling using metal salts.
-
Scenario: Your sample contains 5% residual Potassium Bromide (KBr).
-
HPLC Result: >99% Purity. (KBr is invisible to UV detection).
-
EA Result: FAIL. Carbon % will be significantly lower than 42.89% because the inert salt dilutes the carbon content.
Technical Workflow: Purity Characterization Logic
The following diagram illustrates the decision-making process for validating the purity of the compound, integrating EA with other methods.
Figure 1: Integrated purity validation workflow ensuring both chromatographic and bulk purity.
Experimental Protocol: Handling Halogenated Heterocycles
Analyzing This compound requires specific modifications to standard EA protocols due to the presence of Bromine and the hygroscopic nature of the imidazole ring.
Step-by-Step Methodology
-
Sample Pre-treatment (Crucial):
-
The imidazole moiety is a hydrogen bond acceptor and can be hygroscopic.
-
Action: Dry the sample at 60°C under high vacuum (<1 mbar) for 12 hours prior to weighing.
-
Why: Trapped water will artificially inflate %H and dilute %C and %N.
-
-
Weighing:
-
Use a microbalance with 0.001 mg (1 µg) readability.
-
Target sample mass: 2.0 – 3.0 mg .
-
Encapsulate in Tin (Sn) capsules . Tin provides a strong exothermic flash (
C) essential for combusting the aromatic pyridine ring.
-
-
Combustion Aids (The Halogen Factor):
-
Challenge: Bromine (35% by weight) can form volatile free halogens (
) or trap carbon. It also poisons the standard oxidation catalysts. -
Solution: Add 10–15 mg of Tungsten Trioxide (
) or a specialized halogen-resistant catalyst aid to the capsule. -
acts as an oxygen donor and scrubber, ensuring complete conversion of C to
and preventing Br from interfering with the N detection [2].
-
-
Instrument Parameters (Typical for CHN Analyzers):
-
Combustion Temp:
C (dynamic flash combustion). -
Reduction Temp:
C (Copper reduction column). -
Carrier Gas: Helium (High Purity >99.999%).
-
Troubleshooting Guide: Interpreting Failures
When your EA results fall outside the
| Observation | Likely Cause | Corrective Action |
| Low %C, Low %N, Normal H | Inorganic Contamination (Silica, Salts) | Perform ash test or re-filter solution through 0.2 µm membrane. |
| High %H, Low %C, Low %N | Water/Solvent Solvate | Re-dry sample ( |
| Low %C, High %N | Incomplete Combustion | Increase |
| Variable Results (Duplicates) | Inhomogeneity | Sample is not homogeneous. Grind sample to fine powder. |
Case Study: The "Clean" NMR
A batch of this compound showed a clean
-
EA Found: C: 41.20%, H: 2.65%, N: 17.90% (All low).
-
Diagnosis: The values are consistently ~4% lower than theoretical relative to each other. This suggests a non-protonated, non-combustible impurity.
-
Resolution: An ash test revealed 4.2% residue. The sample contained residual Sodium Sulfate (
) from the drying step during workup.
References
-
Journal of Organic Chemistry. (2025).[3] Author Guidelines for Elemental Analysis Data. American Chemical Society.
-
Thermo Fisher Scientific. (2021). Smart Note: Overcoming Halogen Interference in CHNS Analysis.
-
International Conference on Harmonisation (ICH). (2019). Guideline Q3D (R1) on elemental impurities. European Medicines Agency.[4]
Sources
Electrochemical properties comparison: 2-Bromo-3-(1h-imidazol-2-yl)pyridine vs phenanthroline
[1]
Executive Summary
This guide contrasts two nitrogen-heterocyclic systems that serve fundamentally different roles in coordination chemistry and drug discovery.
-
1,10-Phenanthroline (Phen) is the industry-standard "privileged ligand"—a rigid, chelating,
-acceptor system used to stabilize metal ions in defined oxidation states.[1] Its electrochemistry is characterized by high stability and reversible redox couples.[1] -
This compound (Br-Im-Py) is a functionalized scaffold .[1] Unlike Phen, it possesses a reactive handle (C–Br) and a non-chelating geometry (in its ground state), making it an electrochemical "switch" often used as a precursor for fused ring systems (e.g., imidazo[1,2-a]pyridines) or as a hemilabile ligand in catalysis.[1]
Key Differentiator: Phenanthroline is designed for redox stability ; Br-Im-Py is designed for chemical reactivity and electronic tunability .[1]
Molecular Architecture & Electronic Theory
The electrochemical behavior of these molecules is dictated by their frontier molecular orbitals (FMOs).[1]
1,10-Phenanthroline (The Rigid Standard)[1]
-
Structure: Tricyclic, planar, aromatic system.[1]
-
Coordination: The two nitrogen atoms are fixed in a cis-like geometry, creating a pre-organized "pocket" for metal binding.[1]
-
Electronic Nature: Strong
-acceptor (stabilizes low-valent metals, e.g., Fe(II), Ru(II)).[1] -
HOMO/LUMO: Large band gap.[1] The LUMO is low-lying, allowing it to accept electron density from metals (MLCT transitions).[1]
This compound (The Reactive Scaffold)[1][2][3][4][5]
-
Structure: Bi-heterocyclic (Pyridine + Imidazole) with a rotatable C–C bond.[1]
-
Substituent Effect (Br): The bromine atom at the 2-position of the pyridine is an Electron Withdrawing Group (EWG) via induction (-I effect), lowering the energy of the pyridine ring's reduction potential.[1]
-
Substituent Effect (Imidazole): The imidazole ring is electron-rich (
-excessive) and acts as a strong -donor.[1] It raises the HOMO energy, making the molecule easier to oxidize than Phen.[1] -
Geometry: The 2-Bromo substituent sterically clashes with the imidazole ring, forcing a twisted conformation that disrupts planarity and
-conjugation compared to Phen.[1]
Structural Logic Diagram
Figure 1: Structural and functional divergence between the stable ligand (Phen) and the reactive scaffold (Br-Im-Py).[1]
Electrochemical Properties Comparison
The following data summarizes the expected electrochemical performance based on cyclic voltammetry (CV) in non-aqueous solvents (e.g., Acetonitrile + 0.1 M TBAPF₆).
| Feature | 1,10-Phenanthroline | This compound |
| Oxidation Potential ( | > +2.0 V (vs. Fc/Fc⁺)Very difficult to oxidize.[1] | ~ +1.2 V to +1.5 V Imidazole-centered oxidation.[1] Irreversible due to radical coupling.[1] |
| Reduction Potential ( | ~ -2.3 V (vs. Fc/Fc⁺)Reversible radical anion formation.[1] | ~ -1.8 V to -2.0 V Facilitated by Br (EWG).[1] Often irreversible due to C–Br cleavage.[1] |
| Electrochemical Stability | High.[1] Survives multiple redox cycles.[1] | Low. Prone to Reductive Dehalogenation (loss of Br⁻).[1] |
| pH Sensitivity | Moderate (Basic N, pKa ~4.9).[1] | High (Amphoteric Imidazole).Deprotonation of NH shifts redox potentials by ~900 mV (Cathodic shift).[1] |
| Coordination Shift | Upon binding metal: | Upon binding metal: |
Detailed Analysis
1. Reductive Cleavage (The "Killer" Feature of Br-Im-Py)
While Phenanthroline undergoes a reversible one-electron reduction to form a stable radical anion (
-
E-step: Electron transfer to the pyridine ring (
).[1] -
C-step: The resulting radical anion ejects a bromide ion (
), generating a neutral pyridyl radical.[1] -
Result: This leads to polymerization or dimerization.[1] This makes Br-Im-Py unsuitable as a stable redox mediator but excellent as an electro-synthetic precursor.[1]
2. Proton-Coupled Electron Transfer (PCET)
The imidazole ring in Br-Im-Py contains an acidic N-H proton.[1]
-
Phen: No acidic protons.[1] Redox is pH-independent (unless pH < pKa).[1]
-
Br-Im-Py: Oxidation of the imidazole ring is coupled to proton loss.[1]
-
This lowers the oxidation overpotential in basic media, a property utilized in catalytic water oxidation schemes where the ligand participates in proton shuttling.[1]
-
Experimental Protocol: Comparative Cyclic Voltammetry
To validate these properties in your lab, follow this self-validating protocol.
Objective: Determine the electrochemical stability window and identify irreversible C-Br cleavage.
Reagents & Setup
-
Solvent: Anhydrous Acetonitrile (MeCN) (Water < 50 ppm).[1]
-
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (
).[1] -
Analytes: 1.0 mM concentration of Phen and Br-Im-Py (separate solutions).
-
Internal Standard: Ferrocene (
).[1]
Workflow Diagram
Figure 2: Step-by-step CV workflow for characterizing ligand stability.
Data Interpretation Guide
-
Run the Phenanthroline control first. You should see no peaks between +1.5V and -1.5V.[1] At -2.3V, observe a reversible wave (
).[1] -
Run the Br-Im-Py sample.
-
Cathodic Scan: Watch for a peak around -1.8V. If the return oxidation wave is missing (
), the reduction was irreversible (C-Br bond broke).[1] -
Anodic Scan: Watch for a peak around +1.3V (Imidazole oxidation).[1] If this peak shifts when you add a base (e.g., Lutidine), you have confirmed the PCET active nature of the imidazole.[1]
-
Applications & Selection Guide
| Application Domain | Choose Phenanthroline If... | Choose Br-Im-Py If... |
| OLEDs / Luminescence | You need a rigid, stable emitter ligand (e.g., in | You are synthesizing a new ligand. The Br allows you to couple extended aromatic systems to redshift emission.[1] |
| Catalysis (Redox) | You need a robust auxiliary ligand that survives harsh oxidative conditions.[1] | You need a "hemilabile" ligand or a precursor for N-heterocyclic carbene (NHC) synthesis.[1] |
| Drug Development | You are studying DNA intercalation (Phen is a classic intercalator).[1] | You are developing kinase inhibitors. The Br-Im-Py scaffold is a common pharmacophore for ATP-binding pockets.[1] |
References
-
Electrochemical Behavior of 1,10-Phenanthroline
- Title: Electrochemical Behavior of the 1,10-Phenanthroline Ligand on a Multiwalled Carbon Nanotube Surface.
-
Source: ResearchGate / Int. J. Electrochem.[1] Sci.
-
URL:
-
Imidazole-Pyridine Ligand Properties
-
Synthesis & Reactivity of Bromo-Imidazo-Pyridines
-
Product Specification (Br-Im-Py)
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-(1H-imidazol-2-yl)pyridine
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-Bromo-3-(1H-imidazol-2-yl)pyridine. Designed for researchers, scientists, and drug development professionals, the following procedures are grounded in established safety protocols and regulatory standards. Our objective is to ensure that this hazardous chemical is managed with the utmost care, protecting both laboratory personnel and the environment.
Executive Summary: Immediate Safety and Disposal Protocol
The primary and mandated disposal route for this compound is incineration at a licensed hazardous waste facility. This is due to its classification as a halogenated organic compound[4][5]. Land disposal is strictly regulated and generally prohibited for such chemicals[6][7].
Hazard Profile and Risk Assessment
Understanding the "why" behind stringent disposal protocols is fundamental to fostering a culture of safety. The hazardous nature of this compound stems from its chemical structure.
-
Halogenated Pyridine Moiety: The presence of a carbon-bromine bond places this compound in the category of halogenated organic compounds[5][8]. During thermal decomposition, which can occur in a fire or improper incineration, these compounds can release toxic and corrosive gases such as hydrogen bromide (HBr) and nitrogen oxides (NOx)[1][2][9].
-
Imidazole and Pyridine Rings: These nitrogen-containing heterocyclic structures contribute to its chemical reactivity and potential toxicity. Pyridine itself is flammable, harmful if swallowed or in contact with skin, and incompatible with strong acids and oxidizing agents[10][11][12].
-
Toxicity (Inferred): Based on related structures, the compound likely exhibits high acute toxicity. 2-Bromopyridine is classified as "Fatal in contact with skin" and "Toxic if swallowed"[1][13].
Quantitative Hazard Summary (Based on Analogous Compounds)
| Hazard Classification | Category | Associated Statement | Source Compound |
| Acute Toxicity, Oral | Category 3 / 4 | Toxic or Harmful if swallowed | 2-Bromopyridine, 2-Bromo-1H-imidazole[1][2] |
| Acute Toxicity, Dermal | Category 2 | Fatal in contact with skin | 2-Bromopyridine[1][13] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | 2-Bromopyridine, 2-Bromo-1H-imidazole[1][2] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious eye damage or irritation | 2-Bromopyridine, 2-Bromo-1H-imidazole[1][2] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation | 2-Bromopyridine, 2-Bromo-1H-imidazole[1][2][3] |
| Flammable Liquid | Category 3 | Flammable liquid and vapor | 2-Bromopyridine[1] |
Step-by-Step Disposal Workflow
The proper disposal of this compound is a multi-step process that begins the moment waste is generated.
Step 1: Personal Protective Equipment (PPE) Engagement
Before handling the chemical or its waste, ensure a robust barrier between you and the potential hazard. The regulations set forth by OSHA (29 CFR 1910.132) mandate that employers provide appropriate PPE[10].
-
Hand Protection: Wear solvent-resistant gloves. Butyl rubber or laminate film gloves are recommended for handling pyridine and its derivatives. Nitrile gloves offer limited protection and should be avoided for prolonged contact[14].
-
Eye and Face Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles[15][16].
-
Body Protection: A fully-buttoned lab coat is required. For larger quantities or in case of a spill, impervious clothing or a chemical-resistant apron is necessary[17].
-
Respiratory Protection: All handling of this compound and its waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors[2][13].
Step 2: Waste Segregation and Containment
Proper segregation is the most critical logistical step in hazardous waste management. It prevents dangerous chemical reactions and reduces disposal costs.
-
Designate a Waste Stream: Establish a dedicated waste container for "Halogenated Organic Waste." This is crucial as the disposal cost for halogenated waste is significantly higher than for non-halogenated waste, and mixing them is inefficient and costly[8].
-
Select an Appropriate Container: Use a sealable, airtight, and chemically compatible waste container[14]. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition with no cracks or leaks.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. Affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the full chemical name: "this compound" and list any solvents used.
-
Include approximate percentages of all components[8].
-
-
Collection of Different Waste Forms:
-
Pure Compound/Concentrated Solutions: Carefully transfer into the designated halogenated waste container inside a fume hood.
-
Dilute Solutions: Collect in the same halogenated waste container. Do not dispose of down the drain, as this is prohibited for organic solvents and environmentally harmful substances[8][13].
-
Contaminated Labware: Non-reusable items (e.g., pipette tips, contaminated gloves, weighing paper) should be placed in a sealed, labeled bag or container, also designated as "Halogenated Solid Waste."
-
Step 3: Storage Pending Disposal
-
Keep Containers Closed: Except when adding waste, the container must be tightly sealed to prevent the release of vapors[8][18].
-
Store in a Safe Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be in a cool, dry, and well-ventilated location, away from direct sunlight and sources of ignition[10][14].
-
Incompatible Materials: Ensure the waste is stored separately from incompatible materials, particularly strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids[10][11].
Step 4: Final Disposal - Coordination with EHS
-
Schedule a Pickup: Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your EHS office to schedule a hazardous waste pickup.
-
Incineration Protocol: Your EHS department will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and accepted technology for destroying halogenated organic compounds is high-temperature incineration[4][19].
-
Mechanism of Action: Incineration at temperatures typically above 850°C, often in a rotary kiln, breaks the C-Br, C-N, and C-C bonds, destroying the parent compound.
-
Emission Control: Crucially, these incinerators are equipped with afterburners and sophisticated scrubber systems. The scrubbers neutralize acidic gases like HBr and NOx, preventing their release into the atmosphere[19][20].
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for the safe disposal of this compound.
Emergency Procedures: Spills and Exposure
In the event of an accident, a swift and correct response is critical.
Spill Cleanup
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or a chemical absorbent pad[10].
-
Collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container[1][13].
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the doors to the affected area.
-
Call your institution's emergency number and report the spill to EHS[14]. Do not attempt to clean it up yourself.
-
Personnel Exposure
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes[10][15]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[2]. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[3][21].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[3][11].
References
- QV-3073 Safety Data Sheet. Combi-Blocks, Inc. [URL: https://www.combi-blocks.com/msds/QV-3073.pdf]
- 2-Bromopyridine Safety Data Sheet. Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.com/uploads/files/2-Bromopyridine-GHS-SDS-US-JIL-02012024.pdf]
- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/enah97ede0e7]
- Hazardous Substance Fact Sheet: Pyridine. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1623.pdf]
- 3-(Bromoacetyl)pyridinium bromide Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds-service/showProductSDS?productNumber=AC454630000&productDescription=2-BROMO-1H-IMIDAZOLE%2C+98%25&country=US&language=EN]
- Imidazole Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds-service/showProductSDS?productNumber=AC121730050&productDescription=IMIDAZOLE+99%2B%25&country=US&language=EN]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [URL: https://nepis.epa.gov/Exe/ZyNET.exe/9101L40A.txt?ZyActionD=ZyDocument&Client=EPA&Index=1986%20Thru%201990&Docs=&Query=&Time=&EndTime=&SearchMethod=1&TocRestrict=n&Toc=&TocEntry=&QField=&QFieldYear=&QFieldMonth=&QFieldDay=&UseQField=&IntQFieldOp=0&ExtQFieldOp=0&XmlQuery=&File=D%3A%5CZYFILES%5CINDEX%20DATA%5C86THRU90%5CTXT%5C00000021%5C9101L40A.txt&User=ANONYMOUS&Password=anonymous&SortMethod=h%7C-&MaximumDocuments=1&FuzzyDegree=0&ImageQuality=r75g8/r75g8/x150y150g16/i425&Display=p%7Cf&DefSeekPage=x&SearchBack=ZyActionL&Back=ZyActionS&BackDesc=Results%20page&MaximumPages=1&ZyEntry=1]
- 2-Bromo-1H-imidazole Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/sds-service/showProductSDS?productNumber=AC454630000&productDescription=2-BROMO-1H-IMIDAZOLE%2C+98%25&country=US&language=EN]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: U.S. Government Publishing Office. [URL: https://www.ecfr.gov/current/title-40/chapter-I/subchapter-I/part-268/appendix-Appendix%20III%20to%20Part%20268]
- Pyridinium bromide perbromide Safety Data Sheet. Jubilant Ingrevia. [URL: https://www.jubilantingrevia.com/uploads/files/Pyridinium-bromide-perbromide-GHS-SDS-US-JIL-02012024.pdf]
- 2-Bromopyridine Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=109-04-6]
- What is bromine and what are the safe disposal and recycling methods? Ideal Response. [URL: https://www.idealresponse.co.uk/what-is-bromine-and-what-are-the-safe-disposal-and-recycling-methods/]
- Pyridine Safety Data Sheet. Lab Alley. [URL: https://cdn.shopify.
- 2-Bromopyridine Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=109-04-6]
- Pyridine hydrobromide, compound with bromine Safety Data Sheet. Durham Tech. [URL: https://www.durhamtech.edu/sites/default/files/inline-files/Pyridine%20hydrobromide%2C%20compound%20with%20bromine.pdf]
- 2-Bromo-1H-imidazole Safety Data Sheet. ECHEMI. [URL: https://www.echemi.com/sds/2-Bromo-1H-imidazole-cas-16681-56-4.html]
- JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet. Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.
- Pyridine Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=110-86-1]
- Organic Solvents Disposal Procedures. University of Iowa Environmental Health & Safety. [URL: https://ehs.research.uiowa.edu/organic-solvents]
- 3-Bromopyridine Safety Data Sheet. Thermo Fisher Scientific. [URL: https://www.alfa.com/en/msds/?language=EN&cas=626-55-1]
- Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [URL: https://www.jubilantingrevia.com/uploads/files/Pyridine-ACS-GHS-SDS-US-JIL-02012024.pdf]
- 3-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid Safety Data Sheet. Fluorochem. [URL: https://www.fluorochem.co.uk/images/msds/235898.pdf]
- Standard Operating Procedure for Pyridine. Washington State University Environmental Health & Safety. [URL: https://ehs.wsu.edu/wp-content/uploads/sites/1322/2021/08/Pyridine.pdf]
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. California Code of Regulations. [URL: https://govt.westlaw.com/calregs/Document/I040D3660D44A11DEB97CFEB4BB038D56?
- Disposal Procedures by Chemical. University of Wisconsin-Madison Environmental Health & Safety. [URL: https://ehs.wisc.edu/wp-content/uploads/sites/1405/2022/06/Appendix-A-Disposal-Procedures-by-Chemical.pdf]
- Hazardous Waste Segregation Guide. Bucknell University. [URL: https://www.bucknell.edu/sites/default/files/ehs/waste_management.pdf]
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. View Document - California Code of Regulations [govt.westlaw.com]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. nj.gov [nj.gov]
- 11. media.laballey.com [media.laballey.com]
- 12. 5.imimg.com [5.imimg.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
- 18. combi-blocks.com [combi-blocks.com]
- 19. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 20. jubilantingrevia.com [jubilantingrevia.com]
- 21. mmbio.byu.edu [mmbio.byu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
